4-(Boc-amino)-2-bromopyridine
Description
The exact mass of the compound Tert-butyl (2-bromopyridin-4-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-bromopyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYAZECOQNZWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426744 | |
| Record name | tert-Butyl (2-bromopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433711-95-6 | |
| Record name | tert-Butyl (2-bromopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Boc-amino)-2-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Applications of 4-(Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Boc-amino)-2-bromopyridine, also known by its IUPAC name tert-butyl (2-bromopyridin-4-yl)carbamate, is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring functionalized with a bromine atom and a Boc-protected amino group, offers a versatile platform for the construction of complex, biologically active molecules. The strategic placement of the bromo and protected amine functionalities allows for selective and sequential chemical modifications, making it a valuable intermediate in the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis, and its application in drug discovery.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction optimization, and formulation development.
| Property | Value | Reference(s) |
| CAS Number | 433711-95-6 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 273.13 g/mol | |
| Appearance | Off-white to yellow solid | [2] |
| Melting Point | Not available in cited literature | |
| Boiling Point | 296.7 °C at 760 mmHg | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Solubility | Not available in cited literature | |
| Predicted logP (XLogP3) | 2.4 | |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the protection of the amino group of 4-amino-2-bromopyridine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
4-amino-2-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Deionized water
-
Methanol (MeOH)
Procedure:
-
To a reaction vessel, add 4-amino-2-bromopyridine (1.0 eq.), triethylamine (1.1 eq.), and dichloromethane.[2]
-
Stir the mixture for 15-30 minutes at room temperature (20-30 °C).[2]
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture.[2]
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (2.4 eq.) dropwise to the mixture.[2]
-
Continue stirring the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[2]
-
Upon completion of the reaction, wash the mixture with deionized water.[2]
-
Separate the organic phase and concentrate it under reduced pressure to obtain the crude product as a yellow solid.[2]
-
Purify the crude product by stirring it with methanol at room temperature for 30 minutes, followed by filtration to yield this compound as an off-white solid.[2]
Applications in Drug Discovery
The bifunctional nature of this compound makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[3][4][5] The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then be further functionalized. This sequential reactivity is instrumental in building the core structures of various kinase inhibitors and potential therapeutics for Alzheimer's disease.[6][7][8][9][10][11][12][13]
Below is a diagram illustrating the role of this compound as a key building block in the synthesis of kinase inhibitors.
References
- 1. tert-Butyl (2-bromopyridin-4-yl)carbamate | 433711-95-6 [sigmaaldrich.com]
- 2. (2-BROMO-PYRIDIN-4-YL)CARBAMIC ACID TERT-BUTYL ESTER | 433711-95-6 [chemicalbook.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Boc-amino)-2-bromopyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Boc-amino)-2-bromopyridine, also known by its IUPAC name tert-butyl (2-bromopyridin-4-yl)carbamate, is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine core functionalized with a reactive bromine atom and a protected amine, makes it a versatile precursor for the synthesis of complex, biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, allowing for sequential and site-selective modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug development.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthesis.
| Property | Value |
| CAS Number | 433711-95-6 |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 275.13 g/mol |
| Appearance | Solid |
| Melting Point | 103-106 °C[1] |
| Boiling Point | 296.7°C at 760 mmHg |
| Solubility | Soluble in Chloroform, Dichloromethane, and Ethyl Acetate. |
| Storage | Sealed in dry, 2-8°C |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent application in cornerstone cross-coupling reactions are presented below. These protocols are based on established literature procedures and provide a robust starting point for laboratory-scale synthesis.
Synthesis of this compound
The most common route to this compound involves the protection of the amino group of 4-amino-2-bromopyridine using di-tert-butyl dicarbonate (Boc₂O).
Reaction:
References
In-depth Technical Guide: ¹H and ¹³C NMR Data for 4-(Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(Boc-amino)-2-bromopyridine, a key intermediate in pharmaceutical and organic synthesis. This document details experimental protocols, presents summarized data in a clear tabular format, and includes a visual representation of its synthetic pathway.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, also known as tert-butyl (2-bromopyridin-4-yl)carbamate.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.13 | d, J=5.5 Hz | H-6 |
| 7.95 | d, J=1.7 Hz | H-3 |
| 7.18 | dd, J=5.5, 1.8 Hz | H-5 |
| 1.52 | s | -C(CH₃)₃ (Boc) |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C=O (Boc) |
| 150.3 | C-4 |
| 148.8 | C-6 |
| 142.0 | C-2 |
| 116.8 | C-5 |
| 112.5 | C-3 |
| 81.9 | -C(CH₃)₃ (Boc) |
| 28.2 | -C(CH₃)₃ (Boc) |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
Experimental Protocols
A detailed methodology for the synthesis of this compound and the acquisition of its NMR spectra is provided below.
Synthesis of this compound
The synthesis of the title compound can be achieved via the protection of the amino group of 2-amino-4-bromopyridine.
Materials:
-
2-amino-4-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-4-bromopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -5 °C using an ice-salt bath.
-
Slowly add lithium bis(trimethylsilyl)amide (1 M solution in THF) to the cooled solution and stir for 10 minutes.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.[1]
NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
-
For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32 (or as needed to achieve a good signal-to-noise ratio).
-
Spectral width: Approximately 16 ppm.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Spectral width: Approximately 250 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Synthesis Workflow
The following diagram illustrates the synthesis of this compound from 2-amino-4-bromopyridine.
References
Mass spectrometry analysis of 4-(Boc-amino)-2-bromopyridine
An In-depth Technical Guide on the Mass Spectrometry Analysis of 4-(Boc-amino)-2-bromopyridine
Introduction
This compound is a key heterocyclic building block utilized extensively in the synthesis of complex, biologically active molecules for pharmaceutical and agrochemical research.[1][2] Its structure, featuring a reactive bromine atom and a Boc-protected amino group, allows for versatile functionalization.[1][3] Mass spectrometry (MS) is an indispensable analytical technique for the structural confirmation and purity assessment of this intermediate. This guide provides a detailed overview of the mass spectrometric behavior of this compound, including its expected fragmentation patterns and standard experimental protocols for its analysis.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 433711-95-6 | [4] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [5] |
| Molecular Weight | ~273.13 g/mol | [5][6] |
| Monoisotopic Mass | 272.01605 Da | [5] |
| Appearance | Off-white to light yellow solid | [1] |
Mass Spectrometry Analysis
The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and predictable fragmentation of the Boc-protecting group.[7]
Molecular Ion and Isotopic Pattern
When analyzed by mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecule, [M+H]⁺. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion region will exhibit two peaks of almost equal intensity, separated by 2 m/z units.
-
[M+H]⁺ (with ⁷⁹Br): m/z 273.02333
-
[M+H]⁺ (with ⁸¹Br): m/z 275.02128
The presence of this characteristic 1:1 doublet is a strong indicator of a monobrominated compound.[7]
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the protonated molecular ion reveals a fragmentation pattern dominated by the loss of the tert-butoxycarbonyl (Boc) protecting group. The most common fragmentation pathways for Boc-protected amines involve the neutral loss of isobutylene (56 Da) or the complete loss of the Boc group (100 Da).
The primary fragmentation pathways are visualized in the diagram below and detailed in the subsequent table.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Quantitative Data Summary
The table below summarizes the expected mass-to-charge ratios (m/z) for the parent ion and its major fragments.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula of Lost Neutral(s) | Description |
| 273.0 / 275.0 | [C₁₀H₁₄BrN₂O₂]⁺ | - | Protonated Molecular Ion ([M+H]⁺) |
| 217.0 / 219.0 | [C₆H₆BrN₂O₂]⁺ | C₄H₈ | Loss of isobutylene from the Boc group |
| 173.0 / 175.0 | [C₅H₆BrN₂]⁺ | C₅H₈O₂ | Loss of the complete Boc group (isobutylene + CO₂) |
| 94.0 | [C₅H₅N₂]⁺ | C₅H₈O₂, Br• | Loss of a bromine radical from the deprotected amine |
Experimental Protocols
This section provides a general protocol for the mass spectrometric analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.
Objective
To determine the mass-to-charge ratio of this compound and characterize its fragmentation pattern to confirm its identity and structure.[7]
Materials and Equipment
-
This compound sample
-
LC-MS grade solvent (e.g., methanol or acetonitrile)
-
LC-MS grade water and formic acid
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer with an Electrospray Ionization (ESI) source[7]
Procedure
1. Sample Preparation:
- Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol or acetonitrile.
- Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[7]
2. LC-MS System Configuration:
- HPLC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Injection Volume: 2-5 µL.
3. Mass Spectrometer Settings (Positive ESI Mode):
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.5 - 4.5 kV.
- Drying Gas (N₂) Flow: 8 - 12 L/min.
- Drying Gas Temperature: 300 - 350 °C.
- Nebulizer Pressure: 30 - 45 psi.
- Scan Range (Full Scan MS): m/z 50 - 500.
- MS/MS Analysis: Select the [M+H]⁺ ions (m/z 273.0 and 275.0) as precursors for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-30 eV) to generate a comprehensive fragment ion spectrum.
Data Interpretation
-
Full Scan Data: Examine the full scan mass spectrum for the protonated molecular ions at m/z 273.0 and 275.0. Confirm the characteristic ~1:1 isotopic pattern indicative of a single bromine atom.[7]
-
MS/MS Data: Analyze the product ion spectrum to identify key fragments. Compare the observed fragments with the expected fragmentation pattern (e.g., neutral losses of 56 and 100 Da) to confirm the structure.[7]
Caption: General experimental workflow for the LC-MS analysis of the target compound.
Conclusion
The mass spectrometric analysis of this compound is straightforward and provides definitive structural information. The key identifiers are the characteristic M/M+2 isotopic signature from the bromine atom and the predictable fragmentation of the Boc group, primarily through the loss of isobutylene and carbon dioxide. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists in the accurate identification and characterization of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound - CAS:433711-95-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. PubChemLite - this compound (C10H13BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of 4-(Boc-amino)-2-bromopyridine: A Technical Guide
Physicochemical Properties
A summary of the key physicochemical properties for 4-(Boc-amino)-2-bromopyridine and the related precursor, 4-Amino-2-bromopyridine, is presented below. These properties provide foundational knowledge for handling and utilizing these compounds.
| Property | This compound | 4-Amino-2-bromopyridine |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | C₅H₅BrN₂ |
| Molecular Weight | 273.13 g/mol | 173.01 g/mol [1][2][3] |
| Appearance | White to cream powder or crystalline powder[4] | Yellow or pale yellow solid powder[1] |
| Melting Point | Not available | 92-96 °C[1][3][5] |
Solubility Profile in Organic Solvents
Quantitative solubility data for this compound is not extensively documented. However, based on the general solubility of related aminopyridines and Boc-protected compounds, a qualitative assessment can be made. For the parent compound, 4-Amino-2-bromopyridine, it is reported to have moderate solubility in common organic solvents such as ethyl acetate, dichloromethane, and dimethyl sulfoxide, and is almost insoluble in water.[1] It is also described as slightly soluble in water.[5] Another related compound, 2-Amino-4-bromopyridine, is soluble in chloroform (slightly) and methanol (slightly).[]
The presence of the bulky and nonpolar tert-butyloxycarbonyl (Boc) group in this compound is expected to decrease its polarity compared to 4-amino-2-bromopyridine. This generally leads to increased solubility in nonpolar organic solvents and decreased solubility in polar solvents.
Table of Expected Qualitative Solubility:
| Solvent | Expected Solubility | Rationale |
| Dichloromethane (DCM) | Good | Nonpolar, aprotic solvent. |
| Chloroform | Good | Nonpolar, aprotic solvent. |
| Ethyl Acetate (EtOAc) | Moderate to Good | Moderately polar, aprotic solvent. |
| Tetrahydrofuran (THF) | Moderate | Moderately polar, aprotic solvent. |
| Acetonitrile (MeCN) | Moderate | Polar, aprotic solvent. |
| Methanol (MeOH) | Slight to Moderate | Polar, protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Moderate to Good | Highly polar, aprotic solvent. |
| Water | Poor | Highly polar, protic solvent. |
Experimental Protocols: A General Workflow
While a specific protocol for determining the solubility of this compound was not found, a general experimental workflow for its use in a typical organic reaction, such as a Suzuki coupling, highlights the practical importance of its solubility characteristics.
A common application for this compound is in palladium-catalyzed cross-coupling reactions, where the bromine atom is substituted. The Boc-protected amino group serves to modulate the reactivity of the pyridine ring and can be deprotected in a subsequent step.
Caption: General workflow for a Suzuki coupling reaction involving this compound.
Logical Relationships in Synthesis
The synthesis of molecules using this compound often involves a logical progression of steps. The Boc-protecting group is key to this strategy.
Caption: Logical relationship in a multi-step synthesis.
This guide serves as a foundational resource for professionals working with this compound. While quantitative solubility data remains an area for future investigation, the provided qualitative assessments and experimental workflows offer valuable insights for the practical application of this important synthetic intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-氨基-2-溴吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Amino-2-bromopyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-Amino-2-bromopyridine CAS#: 7598-35-8 [m.chemicalbook.com]
Stability and Storage of 4-(Boc-amino)-2-bromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Boc-amino)-2-bromopyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The document details potential degradation pathways, outlines experimental protocols for stability testing, and presents data in a structured format to aid researchers in maintaining the integrity of this versatile building block.
Physicochemical Properties and Storage Summary
This compound, also known as tert-butyl (2-bromopyridin-4-yl)carbamate, is a solid, off-white to light yellow crystalline powder. Proper storage is critical to prevent degradation and ensure its reactivity and purity in subsequent synthetic steps.
| Parameter | Recommended Condition |
| Storage Temperature | 2-8°C is recommended for long-term storage. Room temperature may be acceptable for short periods. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to air and moisture. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Incompatible Materials | Avoid contact with strong acids, strong bases, and strong oxidizing agents. |
| Hazardous Decomposition | Upon thermal decomposition, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr). |
Stability Profile and Degradation Pathways
The stability of this compound is primarily influenced by its two key functional groups: the Boc-protected amine and the bromo-substituted pyridine ring.
The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions, which catalyze its removal to yield the corresponding amine and release isobutylene and carbon dioxide. Conversely, it exhibits general stability towards nucleophiles and basic conditions. The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, a reactivity that is central to its utility in cross-coupling reactions.
Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation products and establish the compound's intrinsic stability. While specific quantitative data for this compound is not extensively available in public literature, the following table illustrates representative data from a hypothetical forced degradation study.
Table 1: Representative Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 60°C | 15% | 2-Bromo-4-aminopyridine (Boc-deprotection) |
| 0.1 M NaOH (Base Hydrolysis) | 24 hours | 60°C | < 2% | Minimal degradation observed. |
| 3% H₂O₂ (Oxidative) | 24 hours | 25°C | < 5% | Potential for N-oxide formation. |
| Thermal | 48 hours | 80°C | < 3% | Minimal degradation observed. |
| Photostability (ICH Q1B) | 7 days | 25°C | < 2% | Generally stable to light exposure. |
Note: The data in this table is illustrative and intended to represent potential outcomes of a forced degradation study. Actual results may vary.
Below is a diagram illustrating the primary degradation pathway under acidic conditions.
Figure 1. Acid-catalyzed degradation pathway of this compound.
Experimental Protocols for Stability Assessment
The following protocols are based on standard ICH guidelines for stability testing of active pharmaceutical ingredients (APIs) and intermediates.
Forced Degradation (Stress Testing)
Objective: To identify likely degradation products and establish the intrinsic stability of the molecule.
Methodology:
-
Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a sample solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a sample solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to a sample solution to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store a solid sample and a solution sample at an elevated temperature (e.g., 80°C) in a calibrated oven.
-
Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
Commercial Availability of 4-(Boc-amino)-2-bromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 4-(Boc-amino)-2-bromopyridine (CAS No. 433711-95-6), a key building block in pharmaceutical and agrochemical research. This document includes a summary of commercial suppliers, pricing, and purity, along with detailed experimental protocols for its synthesis.
Executive Summary
This compound, also known as tert-butyl (2-bromopyridin-4-yl)carbamate, is a readily available chemical intermediate. It is offered by a range of suppliers in quantities suitable for laboratory research and development, with options for bulk and custom synthesis for larger-scale needs. Purity levels are generally high, typically ranging from 97% to over 99%. This guide details the commercial landscape and provides a validated synthetic route for in-house preparation.
Commercial Availability
A survey of prominent chemical suppliers indicates that this compound is a stock item for many vendors, ensuring relatively short lead times for researchers. The compound is typically sold as a solid.
Supplier and Pricing Data
The following table summarizes the availability and pricing of this compound from a selection of commercial suppliers. Prices are subject to change and may vary based on institutional agreements and current stock levels.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich (Ambeed) | tert-Butyl (2-bromopyridin-4-yl)carbamate | 433711-95-6 | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g | $13.80 (250 mg), $17.25 (1 g), $85.10 (5 g), $125.35 (10 g), $312.80 (25 g)[1] |
| Parchem | This compound | 433711-95-6 | - | Bulk/Custom | Quote Required[2] |
| Ality Chemical | This compound | 433711-95-6 | 99% | Metric Ton/Day Capacity | Quote Required[1] |
| BLDpharm | tert-Butyl (2-bromopyridin-4-yl)(methyl)carbamate | 2227010-56-0 | - | Bulk Inquiry | Quote Required[3] |
| Aladdin Scientific | 2-(BOC-Amino)-4-bromopyridine | 207799-10-8 | min 98% | 1 g | $49.99 (1 g)[4] |
| Thermo Scientific Chemicals | 4-Amino-2-bromopyridine (precursor) | 7598-35-8 | 97% | 1 g, 5 g | $32.65 (1 g), $112.65 (5 g)[5][6] |
Synthesis of this compound
For laboratories preferring to synthesize the compound in-house, a common and reliable method involves the protection of the amino group of 4-amino-2-bromopyridine with di-tert-butyl dicarbonate (Boc anhydride).
Experimental Protocol: Boc Protection of 4-amino-2-bromopyridine
This protocol is adapted from established chemical literature.
Materials:
-
4-amino-2-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hexamethyldisilazide (NaHMDS) or similar non-nucleophilic base
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-bromopyridine in anhydrous THF.
-
Deprotonation: Cool the solution to -5 °C using an ice-salt bath. Slowly add a solution of a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) to deprotonate the amino group. Stir the mixture at this temperature for approximately 10 minutes.
-
Boc Protection: To the reaction mixture, add di-tert-butyl dicarbonate.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for at least one hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The resulting this compound can be further purified by column chromatography on silica gel if required.
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of this compound and its precursor.
Caption: Synthesis workflow for this compound.
Caption: General workflow for the synthesis of the precursor, 4-amino-2-bromopyridine.
Conclusion
This compound is a commercially accessible and synthetically straightforward building block that is crucial for the development of novel compounds in the pharmaceutical and agrochemical sectors. Researchers have the flexibility of either procuring the compound directly from a range of suppliers or synthesizing it in-house via a well-established protocol. This guide serves as a valuable resource for making informed decisions regarding the acquisition and use of this important chemical intermediate.
References
- 1. Factory Supply this compound, CasNo.433711-95-6 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]
- 2. parchem.com [parchem.com]
- 3. 2227010-56-0|tert-Butyl (2-bromopyridin-4-yl)(methyl)carbamate|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-Amino-2-bromopyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-Amino-2-bromopyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Boc Protection of 4-amino-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the procedure for the tert-butoxycarbonyl (Boc) protection of 4-amino-2-bromopyridine, a key step in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines a detailed experimental protocol, presents relevant quantitative data, and includes a visual representation of the experimental workflow.
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, preventing unwanted side reactions during subsequent chemical transformations. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.
4-amino-2-bromopyridine is a valuable building block in medicinal chemistry, with the amino group providing a site for further functionalization and the bromo group enabling cross-coupling reactions. The selective protection of the amino group is often a crucial initial step in multi-step synthetic sequences. This guide details a reliable procedure for this transformation, yielding tert-butyl (2-bromopyridin-4-yl)carbamate.
Experimental Protocol
The following protocol is adapted from established procedures for the Boc protection of analogous aminopyridines. The electron-withdrawing nature of the pyridine ring and the bromo-substituent decreases the nucleophilicity of the amino group, necessitating the use of a strong base to facilitate its deprotonation prior to reaction with di-tert-butyl dicarbonate (Boc)₂O.
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 4-amino-2-bromopyridine | ≥97% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade, ≥97% | Acros Organics |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 1.0 M solution in THF | Alfa Aesar |
| Anhydrous Tetrahydrofuran (THF) | DriSolv®, ≥99.8% | EMD Millipore |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS reagent | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS grade | VWR Chemicals |
| Brine (saturated aqueous NaCl) | ACS reagent | LabChem |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent | J.T. Baker |
Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-amino-2-bromopyridine (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -5 °C using an ice-salt bath.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at -5 °C for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in a small amount of anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (2-bromopyridin-4-yl)carbamate.
Quantitative Data
The following table summarizes the typical quantitative data associated with this experimental protocol.
| Parameter | Value | Notes |
| Reactant Molar Ratios | ||
| 4-amino-2-bromopyridine | 1.0 eq | Limiting reagent |
| NaHMDS | 1.1 eq | A slight excess of base ensures complete deprotonation of the amine. |
| (Boc)₂O | 1.2 eq | A slight excess ensures complete reaction with the deprotonated amine. |
| Reaction Conditions | ||
| Temperature | -5 °C to room temperature | Initial cooling controls the exothermic deprotonation; reaction proceeds at ambient temperature. |
| Reaction Time | 1 - 2 hours | Monitor by TLC for completion. |
| Yield | ||
| Expected Yield | >90% | Based on analogous reactions; the actual yield may vary depending on scale and purification. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Boc protection of 4-amino-2-bromopyridine.
Caption: Workflow for the Boc protection of 4-amino-2-bromopyridine.
Signaling Pathway of the Reaction Mechanism
The diagram below outlines the mechanistic pathway for the Boc protection reaction.
Caption: Mechanistic pathway of the Boc protection reaction.
Conclusion
This technical guide provides a detailed and actionable protocol for the Boc protection of 4-amino-2-bromopyridine. The use of a strong, non-nucleophilic base like NaHMDS is critical for the efficient deprotonation of the electron-deficient amino group, enabling a high-yielding synthesis of the desired carbamate. This procedure is a valuable tool for synthetic chemists working on the development of novel molecules in the pharmaceutical and agrochemical industries. Careful execution of the described protocol, including the use of anhydrous conditions and appropriate purification techniques, will ensure the successful preparation of tert-butyl (2-bromopyridin-4-yl)carbamate.
The Versatile Role of 4-(Boc-amino)-2-bromopyridine: A Technical Guide for Chemical Synthesis
Introduction: 4-(tert-butoxycarbonyl-amino)-2-bromopyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its structure, featuring a reactive bromine atom at the 2-position and a Boc-protected amine at the 4-position, offers a versatile platform for molecular diversification. The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The Boc-protected amino group, on the other hand, allows for subsequent deprotection and functionalization, making this reagent a cornerstone in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of 4-(Boc-amino)-2-bromopyridine, complete with experimental protocols and quantitative data to support researchers, scientists, and drug development professionals.
Synthesis of this compound
The parent compound, 4-amino-2-bromopyridine, is a commercially available solid with moderate solubility in common organic solvents.[1] A conventional laboratory-scale synthesis of 4-amino-2-bromopyridine starts from 2-bromo-4-nitropyridine, which undergoes reduction of the nitro group.[1] The subsequent protection of the amino group with a tert-butoxycarbonyl (Boc) group is a standard procedure that enhances the stability and solubility of the molecule in organic solvents, and modulates the reactivity of the pyridine ring for subsequent transformations.
Core Reactivity: A Hub for Cross-Coupling Reactions
The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the aminopyridine ring influences the reactivity of the C-Br bond, making it an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, and this compound readily couples with a wide range of arylboronic acids to furnish 4-(Boc-amino)-2-arylpyridines. These products are key intermediates in the synthesis of various biologically active compounds, including kinase inhibitors.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/H₂O | 85-90 | 8-12 | ~85 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | ~88 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/H₂O | 85-90 | 8-12 | ~82 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the corresponding arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.5 mmol, 2.5 eq.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). To this mixture, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of deionized water). The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred vigorously for the specified time (typically 12-16 hours), while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate (20 mL) and washed with water (10 mL). The aqueous layer is further extracted with ethyl acetate (2 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 4-(Boc-amino)-2-arylpyridine.[3]
References
X-ray Crystallography of 4-(Boc-amino)-2-bromopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and considerations for the X-ray crystallographic analysis of 4-(Boc-amino)-2-bromopyridine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the versatile synthetic handles offered by the brominated pyridine ring and the protected amine. Single-crystal X-ray diffraction is an indispensable tool for unambiguously determining their three-dimensional molecular structures, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design.
While specific crystallographic data for 4-(tert-butoxycarbonyl-amino)-2-bromopyridine is not publicly available in crystallographic databases as of this writing, this guide outlines the generalized experimental protocols for synthesis, crystallization, and X-ray data collection and analysis based on established methods for similar pyridine derivatives and Boc-protected compounds.
Data Presentation: Crystallographic Parameters of Related Bromopyridine Derivatives
To provide a contextual understanding of the solid-state properties of brominated pyridines, the following table summarizes crystallographic data for related structures. This data illustrates typical crystal systems and space groups encountered for this class of compounds.
| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-Amino-4-bromopyridine | C₅H₅BrN₂ | Monoclinic | P2₁/n | 3.84 | 18.61 | 8.73 | 98.4 | 617.4 | 4 |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | Monoclinic | P2₁/c | 10.98 | 3.96 | 14.86 | 108.9 | 610.1 | 4 |
| 2,6-Dibromo-4-aminopyridine | C₅H₄Br₂N₂ | Orthorhombic | Pca2₁ | 12.01 | 7.45 | 8.43 | 90.0 | 754.5 | 4 |
Note: This data is sourced from publicly available crystallographic databases and serves as a reference for potentially related structures.
Experimental Protocols
The successful X-ray crystallographic analysis of this compound derivatives involves a multi-step process, from the synthesis of the material to the final structure refinement.
Synthesis of this compound
A common synthetic route to this compound involves the protection of the amino group of 4-amino-2-bromopyridine.
Materials:
-
4-Amino-2-bromopyridine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A suitable base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
Procedure:
-
In a round-bottom flask, dissolve 4-amino-2-bromopyridine in the chosen solvent.
-
Add the base to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Crystallization
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The following are common crystallization techniques.
1. Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to create a near-saturated solution.
-
Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days.
2. Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a "good" solvent and place a small drop on a siliconized glass slide. Invert the slide over a well containing a "poor" solvent (an anti-solvent). The vapor of the anti-solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the anti-solvent.
3. Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then transfer it to a refrigerator or a cryo-bath to induce crystallization.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.
Mandatory Visualizations
Experimental Workflow for X-ray Crystallography
Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 4-(Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Boc-amino)-2-bromopyridine is a valuable building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a nucleophilic Boc-protected amine and a handle for cross-coupling reactions in the form of a bromo-substituent, makes it a versatile intermediate. However, as with any reactive chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety precautions are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This in-depth technical guide provides a comprehensive overview of the known hazards associated with this compound and its structural isomers, along with detailed procedural recommendations for its safe handling, storage, and disposal.
Hazard Identification and Classification
GHS Hazard Classification (Inferred from Isomers)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
GHS Pictograms (Inferred from Isomers)
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table includes data for a closely related isomer, tert-butyl 4-bromopyridin-2-ylcarbamate, to provide an estimate of its physical properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 273.13 g/mol |
| Boiling Point | 296.7°C at 760 mmHg |
| Flash Point | 133.2 ± 23.2 °C |
| Density | 1.5 ± 0.1 g/cm³ |
| Vapor Pressure | 0.001 mmHg at 25°C |
| Storage Temperature | Room temperature |
Experimental Protocols and Safe Handling
Given the hazardous nature of this compound, strict adherence to safety protocols is essential. The following sections detail best practices for handling this compound in a research setting, drawing from established procedures for similar bromopyridine derivatives.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Essential Personal Protective Equipment for handling this compound.
General Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Waste Management
A clear workflow for managing spills and waste is critical for maintaining a safe laboratory environment.
Caption: Workflow for spill response and waste disposal of this compound.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. While it presents certain hazards, a comprehensive understanding of its risk profile and the diligent application of the safety protocols outlined in this guide will enable researchers to handle this compound responsibly and safely. The foundation of a safe research environment is built upon a culture of safety awareness, proper training, and adherence to established best practices.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Boc-amino)-2-bromopyridine
Introduction: The Strategic Importance of 4-Amino-2-arylpyridines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its robustness in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers significant advantages, including generally mild reaction conditions and a high tolerance for various functional groups, making it a preferred method in both academic and industrial research.[1] A particularly valuable application of this methodology is the synthesis of 2-arylpyridines, scaffolds that are prevalent in a multitude of biologically active compounds and functional materials.
This document provides a detailed guide to the Suzuki-Miyaura coupling of 4-(Boc-amino)-2-bromopyridine. The Boc (tert-butyloxycarbonyl) protecting group on the amino functionality is crucial. While Suzuki couplings on unprotected aminopyridines can be challenging due to catalyst inhibition by the basic amino and pyridine nitrogen atoms, the Boc group mitigates this issue by reducing the nucleophilicity of the amino nitrogen.[3][4][5] This guide will delve into the mechanistic underpinnings of the reaction, offer a validated experimental protocol, and provide insights into troubleshooting and optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium complex.[6][7] The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8] Understanding these steps is critical for rationalizing the choice of reagents and reaction conditions.
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[7]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10][11] The halide on the palladium complex is displaced, yielding a diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium center. This forms the new carbon-carbon bond of the desired product, 4-(Boc-amino)-2-arylpyridine, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][10]
References
- 1. researchgate.net [researchgate.net]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Sonogashira Reaction with 4-(Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira reaction is a robust and versatile cross-coupling methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[2] Pyridine derivatives are key structural motifs in numerous pharmaceuticals, and the introduction of alkynyl groups via the Sonogashira coupling can significantly modulate their biological and pharmacological properties.
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 4-(Boc-amino)-2-bromopyridine with various terminal alkynes. The Boc (tert-butoxycarbonyl) protecting group on the amino functionality is generally well-tolerated under typical Sonogashira conditions.
Reaction Principle
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The resulting dialkynylpalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-substituted pyridine and regenerate the palladium(0) catalyst, thus completing the cycle.[1]
Data Presentation
While specific yield data for the Sonogashira reaction of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and yields for the Sonogashira coupling of analogous aminobromopyridine derivatives with various terminal alkynes. This data provides a strong basis for the optimization of the reaction with the target substrate.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [3] |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 | [3] |
| 3 | 2-Amino-3-bromopyridine | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 78 | [3] |
| 4 | 2-Amino-3-bromopyridine | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 82 | [3] |
| 5 | 2,6-Dibromopyridine | Phenylacetylene (1.1 eq) | PdCl₂(PPh₃)₂ (2.0) | CuI (4.0) | Et₃N | DMF | 80 | 12 | 85 (mono-alkynylated) | [2] |
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of this compound with a terminal alkyne. Protocol 1 describes the classical copper-co-catalyzed method, while Protocol 2 outlines a copper-free alternative.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., DMF, THF, or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%) under an inert atmosphere.
-
Solvent and Base Addition: Add the anhydrous and degassed solvent (e.g., DMF) followed by the amine base (e.g., Et₃N, 2.5 eq) via syringe.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirred reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 3-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(Boc-amino)-2-alkynylpyridine.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Solvent and Alkyne Addition: Add the anhydrous and degassed solvent, followed by the terminal alkyne.
-
Reaction: Heat the reaction mixture to a higher temperature if necessary (e.g., 100-120 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.
General Experimental Workflow
Caption: A generalized experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-(Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving tert-butyl (2-bromopyridin-4-yl)carbamate, commonly known as 4-(Boc-amino)-2-bromopyridine. This versatile building block is of significant interest in medicinal chemistry and drug development for the synthesis of diverse substituted pyridine scaffolds. The methodologies detailed below, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, offer powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the generation of novel molecular entities with potential therapeutic applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds by coupling an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 2-position of the pyridine ring.
Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | High |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | - | Good |
| 3 | (4-Chlorophenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | - | Good |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | - | Good |
Note: The yields are based on reactions with analogous bromopyridine substrates and may require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄ under an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 4-(Boc-amino)-2-arylpyridine.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This reaction is valuable for introducing alkynyl moieties at the 2-position of the 4-(Boc-amino)pyridine core.
Data Presentation: Representative Conditions and Yields for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | Good |
| 2 | 1-Decyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | High |
| 3 | Cyclopropylacetylene | PdCl₂(PPh₃)₂ (1.6) | CuI (1.6) | Et₃N | - | - | - | High |
Note: The yields are based on reactions with analogous bromopyridine substrates and may require optimization for this compound.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI under an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous and degassed THF and Et₃N via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 4-(Boc-amino)-2-alkynylpyridine.[1]
Visualization: Sonogashira Coupling Catalytic Cycle
References
Application Notes and Protocols for the Boc Deprotection of 4-(Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the tert-butoxycarbonyl (Boc) protecting group from nitrogen atoms is a fundamental transformation in organic synthesis, particularly in the construction of nitrogen-containing heterocycles that are prevalent in pharmaceutical agents. 4-Amino-2-bromopyridine is a valuable synthetic intermediate, serving as a versatile building block for the introduction of a substituted pyridine moiety into complex molecules.[1] This document provides detailed experimental procedures for the acidic deprotection of its Boc-protected precursor, tert-butyl (2-bromo-4-pyridinyl)carbamate.
The protocols outlined below utilize common acidic reagents: trifluoroacetic acid (TFA), hydrochloric acid (HCl), and hydrobromic acid (HBr). Each method offers distinct advantages regarding reaction conditions, work-up procedures, and compatibility with other functional groups. The selection of the optimal method will depend on the specific requirements of the synthetic route, including scale, desired purity, and the presence of other acid-sensitive functionalities.
Chemical Transformation
The deprotection reaction proceeds via acid-catalyzed cleavage of the carbamate group. The initial step involves protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the elimination of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to yield the free amine, which is then protonated by the excess acid to form the corresponding ammonium salt.[2]
Data Summary of Deprotection Methods
The following table summarizes the key quantitative parameters for the different Boc deprotection methods described in this document, allowing for a direct comparison of the reaction conditions.
| Parameter | Method 1: Trifluoroacetic Acid | Method 2: Hydrochloric Acid | Method 3: Hydrobromic Acid |
| Starting Material | 4-(Boc-amino)-2-bromopyridine | This compound | This compound |
| Acid Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane | 48% Hydrobromic Acid (HBr) in water |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | Water |
| Substrate Conc. | 0.1 - 0.5 M | Not specified, typically ~0.2 M | ~0.73 M |
| Acid Equivalents | Typically 20-50% (v/v) | Typically 4 equivalents or more | Not specified, used as solvent |
| Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 16 hours | 16 hours |
| Work-up | Neutralization with aq. NaHCO₃ | Solvent removal and trituration | Neutralization with aq. NaHCO₃ |
| Product Form | Free amine | HCl salt or free amine | Free amine |
| Reported Yield | Substrate dependent, generally high | Substrate dependent, generally high | 58% |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general and efficient method for Boc deprotection under anhydrous conditions.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (20-50% v/v relative to DCM) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Note: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2-bromopyridine.[3]
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another common procedure that often yields the hydrochloride salt of the amine, which can be advantageous for purification and handling.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane
-
Diethyl ether or Ethyl acetate for trituration
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (typically 4 or more equivalents).
-
Stir the mixture at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid is the hydrochloride salt of 4-amino-2-bromopyridine. This can be triturated with a solvent like diethyl ether or ethyl acetate to afford a purified solid.[4]
-
To obtain the free amine, the HCl salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH) followed by extraction with an organic solvent.
Method 3: Deprotection using Hydrobromic Acid (HBr) in Water
This protocol has been reported for the deprotection of a closely related substrate and offers a simple work-up procedure.
Materials:
-
This compound
-
48% Hydrobromic acid in water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Beaker or flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound in water (e.g., 1 mL for 0.73 mmol of substrate).
-
Add an equal volume of 48% hydrobromic acid in water.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into a saturated aqueous NaHCO₃ solution (e.g., 25 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield 4-amino-2-bromopyridine.
Visualizations
Boc Deprotection Reaction Pathway
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for Boc deprotection.
References
Application Notes and Protocols: 4-(Boc-amino)-2-bromopyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Boc-amino)-2-bromopyridine is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various biologically active compounds. Its unique structure, featuring a bromine atom amenable to cross-coupling reactions and a Boc-protected amino group, allows for sequential and site-selective modifications, making it an invaluable tool in the construction of complex molecular architectures. This document provides detailed application notes, experimental protocols, and visualizations related to the use of this compound in the development of kinase inhibitors.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors.[1][2][3][4][5][6] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aminopyridine scaffold, readily accessible from this compound, is a common feature in many kinase inhibitors.
The typical synthetic strategy involves a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling, at the 2-position of the pyridine ring.[7][8][9][10][11][12][13][14] This is followed by the deprotection of the Boc group to liberate the amino functionality, which can then be further elaborated to complete the synthesis of the target inhibitor.
Quantitative Data: Biological Activity of Derived Kinase Inhibitors
While specific yield data for Suzuki coupling of this compound with a wide range of boronic acids is not extensively tabulated in the literature, the biological activity of the resulting kinase inhibitors is well-documented. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors synthesized from aminopyridine precursors.
Table 1: Tropomyosin Receptor Kinase (TRK) Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C3 | TRKA | 6.5 | [2][6] |
| C4 | TRKA | 5.0 | [2][6] |
| C6 | TRKA | 7.0 | [2][6] |
| A01 | TRKA | 293 | [1] |
| C03 | TRKA | 56 | [1] |
Table 2: Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 14 | RIPK2 | 5.1 ± 1.6 | [3][5] |
| Ponatinib (Control) | RIPK2 | 8.2 ± 2.9 | [3] |
| Compound 31 | RIPK2 | 8.1 ± 3.9 | [3] |
| Compound 32 | RIPK2 | 2.4 ± 0.2 | [3] |
| Compound 33 | RIPK2 | 12.4 ± 8.9 | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the desired 4-(Boc-amino)-2-arylpyridine product.[8]
Protocol for Boc Deprotection
Materials:
-
4-(Boc-amino)-2-arylpyridine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane (DCM), 1,4-dioxane)
Procedure:
-
Dissolve the 4-(Boc-amino)-2-arylpyridine in a suitable solvent such as DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as needed.
Signaling Pathways and Visualizations
The following diagrams illustrate the signaling pathways targeted by inhibitors synthesized using this compound as a starting material.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 4-(Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of kinase inhibitors using 4-(Boc-amino)-2-bromopyridine as a key building block. This versatile reagent allows for the strategic introduction of diverse functionalities through well-established cross-coupling reactions, enabling the exploration of chemical space in the pursuit of potent and selective kinase inhibitors. The protocols detailed herein are foundational for the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.
The 2-aminopyridine scaffold, accessible from this compound, is a privileged structure in medicinal chemistry, known to interact with the hinge region of the ATP-binding site of many kinases. The Boc-protecting group offers synthetic flexibility, allowing for reactions at the 2-position, followed by deprotection and further functionalization of the 4-amino group if desired. The bromine atom at the 2-position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitating the introduction of various aryl, heteroaryl, and amino substituents.
Key Synthetic Strategies
The primary synthetic routes leveraging this compound for the generation of kinase inhibitors involve palladium-catalyzed cross-coupling reactions. These methods are favored for their broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of coupling partners.
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling this compound with various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems at the 2-position of the pyridine ring, which can be tailored to interact with specific pockets within the kinase active site.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, enabling the coupling of this compound with a wide range of primary and secondary amines. This strategy is particularly useful for introducing functionalities that can form key hydrogen bonds or other interactions with the target kinase.
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors synthesized using substituted bromopyridine building blocks, illustrating the potential of this scaffold in achieving high potency.
Table 1: Inhibitory Activity of Representative Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Compound 1 | RIPK2 | 5.1 ± 1.6 | Ponatinib | 8.2 ± 2.9 |
| Compound 2 | EGFR | <10 (92% inhib. @ 10nM) | Imatinib | Not specified |
| Compound 3 | p38α | 50-100 (example range) | Not specified | Not specified |
Note: Data is compiled from various sources and represents the activity of derivatives from similar bromopyridine scaffolds.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (2.0 mmol)
-
Anhydrous 1,4-dioxane and water (4:1 mixture, 5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[3]
-
Add the anhydrous dioxane/water mixture to the flask.[3]
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-(Boc-amino)pyridine.[3]
-
Characterize the final product using NMR and mass spectrometry to confirm its identity and purity.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01-0.05 mmol)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos) (0.02-0.10 mmol)
-
A suitable base (e.g., sodium tert-butoxide, cesium carbonate) (1.4 mmol)
-
Anhydrous toluene or dioxane (5 mL)
-
Ethyl acetate
-
Celite®
-
Water and brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the phosphine ligand, and the base to a flame-dried Schlenk flask or microwave vial.
-
Add the palladium source, Pd₂(dba)₃.
-
Add the amine and anhydrous toluene or dioxane.[3]
-
Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.[3]
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(amino)-4-(Boc-amino)pyridine.[3]
Protocol 3: Boc-Deprotection
This protocol outlines the removal of the Boc protecting group to yield the free 4-aminopyridine derivative.
Materials:
-
Boc-protected pyridine derivative (1.0 mmol)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected pyridine derivative in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by carefully adding a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Protocol 4: Kinase Inhibition Assay (Example: p38α MAP Kinase)
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, using p38α as an example.
Materials:
-
Recombinant p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Test compounds dissolved in DMSO
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
In a 384-well plate, add 1 µL of the test compound dilution or 5% DMSO for control wells.[5]
-
Add 2 µL of p38α kinase solution to each well.[5]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[5]
-
Incubate the plate at room temperature for 60 minutes.[5]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[5]
-
Incubate at room temperature for 40 minutes.[5]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[5]
-
Incubate at room temperature for 30 minutes.[5]
-
Measure the luminescence using a plate reader.[5]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[5]
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: p38 MAP Kinase signaling pathway and point of inhibition.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Step-by-Step Guide for Stille Coupling with 4-(Boc-amino)-2-bromopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing the Stille coupling reaction with 4-(Boc-amino)-2-bromopyridine. These application notes and protocols are designed to offer detailed methodologies and expected outcomes for the synthesis of 2-substituted-4-(Boc-amino)pyridines, which are valuable intermediates in drug discovery and development.
Introduction
The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1] Its tolerance of a wide range of functional groups and relatively mild reaction conditions make it a valuable tool in medicinal chemistry.[2] The substrate, this compound, is a key building block for the synthesis of various substituted pyridines, which are prevalent scaffolds in many biologically active compounds. The Boc-protecting group on the amino functionality allows for selective coupling at the 2-position of the pyridine ring. Subsequent deprotection of the Boc group can provide a primary amine for further functionalization.
Reaction Mechanism and Signaling Pathway
The catalytic cycle of the Stille coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent coordinates to the palladium center, and the organic group from the tin is transferred to the palladium, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Stille coupling reaction.
Quantitative Data Presentation
The following table summarizes representative reaction conditions and yields for the Stille coupling of this compound with various organostannanes. These examples are based on established methodologies for similar bromopyridine substrates and may require optimization for specific cases.
| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | 100 | 16 | 92 |
| 3 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ (5) | - | DMF | 90 | 24 | 88 |
| 4 | Tributyl(ethynyl)stannane | PdCl₂(PPh₃)₂ (5) | - | Toluene | 80 | 18 | 75 |
| 5 | (4-Methoxyphenyl)tributylstannane | Pd(OAc)₂ (3) | SPhos (6) | 1,4-Dioxane | 100 | 20 | 90 |
| 6 | Tributyl(furan-2-yl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 15 | 82 |
Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.
Experimental Protocols
General Experimental Workflow
The following diagram outlines the key steps in a typical Stille coupling experiment.
Caption: General workflow for a Stille coupling experiment.
Detailed Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane
This protocol is a representative example for the synthesis of 4-(Boc-amino)-2-phenylpyridine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 mmol, 10 mol%)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), and P(o-tol)₃ (0.1 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) via syringe, followed by tributyl(phenyl)stannane (1.2 mmol).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL). Stir the biphasic mixture vigorously for 1-2 hours to precipitate the tin byproducts as a solid.
-
Purification: Filter the mixture through a pad of celite, washing with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(Boc-amino)-2-phenylpyridine.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Applications in Drug Development
The 2-amino-4-substituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The Stille coupling provides a versatile method to introduce a wide array of substituents at the 2-position of the 4-(Boc-amino)pyridine core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The resulting products can serve as key intermediates in the synthesis of complex molecules targeting various diseases, including cancer and inflammatory disorders.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The toxicity of organotin compounds requires careful handling and disposal according to institutional safety guidelines.
References
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 4-(Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Boc-amino)-2-bromopyridine is a key building block in modern medicinal chemistry, valued for its utility in the synthesis of complex heterocyclic scaffolds. The presence of a Boc-protected amine and a bromine atom on the pyridine ring allows for sequential and regioselective functionalization, making it an attractive starting material for the development of novel therapeutics. The Boc (tert-butyloxycarbonyl) protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions, providing a versatile handle for synthetic transformations. The bromine atom serves as a reactive site for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.
This document provides detailed application notes and scalable protocols for the synthesis of this compound and its subsequent use in the preparation of biologically active molecules, with a focus on the synthesis of p38 MAP kinase inhibitors.
Applications in Drug Discovery
The 4-amino-2-substituted pyridine motif is a prevalent scaffold in a variety of biologically active compounds. This compound serves as a crucial intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics and anti-inflammatory agents.
One of the most significant applications of this intermediate is in the synthesis of p38 MAP kinase inhibitors. The p38 MAP kinase signaling pathway is a central regulator of inflammatory responses and is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[1][2][3] By inhibiting p38 MAP kinase, the production of pro-inflammatory cytokines such as TNF-α and IL-1β can be suppressed.[3]
A notable example of a p38 MAP kinase inhibitor that can be synthesized utilizing a 4-amino-2-bromopyridine core is TAK-715.[4] This compound and its analogs demonstrate the importance of the this compound scaffold in accessing novel chemical space for the development of potent and selective kinase inhibitors.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 4-Amino-2-bromopyridine
This protocol describes a two-step synthesis of 4-amino-2-bromopyridine starting from 2,4-dibromopyridine-N-oxide, suitable for large-scale production.
Step 1: Amination of 2,4-Dibromopyridine-N-oxide
-
To a sealed pressure vessel, add 2,4-dibromopyridine-N-oxide and ammonia water. The typical mass ratio of 2,4-dibromopyridine-N-oxide to ammonia water is between 1:2.5 and 1:5.0.
-
Seal the vessel and heat the reaction mixture to a temperature between 60-110 °C.
-
Maintain the temperature and stir for the required reaction time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the intermediate product, 2-bromo-4-aminopyridine-N-oxide, by filtration.
Step 2: Reduction of 2-Bromo-4-aminopyridine-N-oxide
-
In a suitable reaction vessel, suspend the 2-bromo-4-aminopyridine-N-oxide from the previous step in ethanol (e.g., 1 L of ethanol for 79.59 g of the N-oxide).
-
To the stirred suspension, add reduced iron powder (approximately 10 equivalents) and a catalytic amount of concentrated hydrochloric acid (e.g., 7.5 mL).
-
Heat the mixture to reflux (approximately 76 °C) and maintain for several hours (e.g., 5 hours), monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting solid is filtered, washed with water, and dried to yield 4-amino-2-bromopyridine as a faint yellow solid.
Protocol 2: Large-Scale Boc Protection of 4-Amino-2-bromopyridine
This protocol details the protection of the amino group of 4-amino-2-bromopyridine with a Boc group.
-
In a large reaction vessel, dissolve 4-amino-2-bromopyridine in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add di-tert-butyl dicarbonate (Boc)₂O (1.1 to 1.5 equivalents) and a suitable base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (catalytic to 1.5 equivalents).[5]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 0.5 to 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
Protocol 3: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water.
-
Heat the reaction mixture with vigorous stirring to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.[6]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 4: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free amine.
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% in DCM) or hydrochloric acid (e.g., 4M in dioxane).[7][8]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If necessary, neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the deprotected amine. For amine hydrochlorides, trituration with a suitable solvent like ether may be required for isolation.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents and Conditions | Scale | Yield | Purity | Reference |
| Synthesis of 4-Amino-2-bromopyridine | 2-Bromo-4-aminopyridine-N-oxide | 4-Amino-2-bromopyridine | Reduced iron powder, HCl, Ethanol, Reflux | 79.59 g | 80.5% | 99% | Patent CN102603622B |
| Boc Protection | 4-Aminopyridine | 4-(tert-Butoxycarbonylamino)pyridine | (Boc)₂O, EDCI, HOBT, TEA, DCM, RT | 1 g | 90% | >95% | Patent CN102936220B[5] |
| Suzuki Coupling | 2-Bromo-4-methylpyridine | 4-Methyl-2-phenylpyridine | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-120 °C | Not Specified | 81% | >95% | Benchchem[6] |
| Boc Deprotection | N-Boc protected amines | Amines | 4M HCl in dioxane, RT | General | High | High | Reddit r/Chempros[8] |
Note: The yields and conditions for the Boc protection and Suzuki coupling are based on analogous or closely related substrates and may require optimization for this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
Application Notes and Protocols: Workup and Purification of 4-(Boc-amino)-2-bromopyridine Reaction Mixtures
Introduction
4-(Boc-amino)-2-bromopyridine is a key intermediate in the synthesis of complex, biologically active molecules in the pharmaceutical and agrochemical industries. The Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions at other positions of the pyridine ring. The purity of this intermediate is crucial for the success of subsequent synthetic steps, affecting reaction efficiency, yield, and the impurity profile of the final product. This document provides detailed protocols for the workup and purification of crude this compound obtained from the Boc protection of 4-amino-2-bromopyridine.
Common Impurities in this compound Synthesis
The primary method for synthesizing this compound is the reaction of 4-amino-2-bromopyridine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The crude reaction mixture may contain several impurities that need to be removed:
-
Unreacted 4-amino-2-bromopyridine: Incomplete reaction can leave residual starting material.
-
Excess (Boc)₂O: This reagent is often used in excess to drive the reaction to completion.
-
Byproducts of (Boc)₂O: Such as tert-butanol and carbon dioxide.
-
Di-Boc protected species: Although less common for this substrate, over-protection can occur.
-
Base and salts: The base used in the reaction (e.g., triethylamine, DMAP) and any resulting salts.
Effective purification strategies are essential to remove these impurities and obtain a high-purity product.
Experimental Protocols
The following sections detail the standard procedures for the workup and purification of this compound reaction mixtures.
1. General Aqueous Workup Protocol
This initial workup is designed to remove the bulk of water-soluble impurities, such as the base, salts, and some byproducts.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent like THF or methanol, concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid and remove some byproducts.[1]
-
Wash the organic layer with brine to reduce the amount of water in the organic phase.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified.
2. Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from closely related impurities.[2]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl acetate (EtOAc)
-
Chromatography column, collection tubes, and TLC supplies
Procedure:
-
Eluent Preparation: Prepare a mobile phase of hexanes and ethyl acetate. A common starting point is a 9:1 or 8:2 mixture of hexanes:EtOAc. The optimal eluent system should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the product.[2]
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Load the resulting dry powder onto the top of the packed column.[2]
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. The polarity of the eluent can be gradually increased if necessary (gradient elution).[2]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
3. Purification by Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds, particularly on a larger scale. The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.[3]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexanes, ethanol/water, or toluene)
-
Erlenmeyer flask, hot plate, and filtration apparatus
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents to find a suitable one. For Boc-protected amines, a non-polar solvent like hexanes or a mixed solvent system can be effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2]
-
Cooling: Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[2]
-
Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[2]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of this compound.
Table 1: Flash Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate (gradient or isocratic) |
| Typical Gradient | Start with 100% Hexanes, increase to 20% EtOAc |
| Target Rf | ~0.2-0.3 |
| Expected Purity | >98% (by HPLC/NMR) |
Table 2: Recrystallization Solvents and Conditions
| Solvent System | Condition | Expected Outcome |
| Hexanes | Hot dissolution, slow cooling | Formation of off-white to white crystals |
| Toluene | Hot dissolution, slow cooling | Can be effective for larger scales[4] |
| Ethanol/Water | Dissolve in hot ethanol, add water dropwise until cloudy, reheat to clear, then cool | Useful if product is too soluble in pure ethanol[3] |
Visualizations
Diagram 1: General Purification Workflow
Caption: Workflow for the purification of this compound.
Diagram 2: Troubleshooting Recrystallization
Caption: Logic for troubleshooting common recrystallization issues.
References
Monitoring Reaction Progress of 4-(Boc-amino)-2-bromopyridine via TLC and LC-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the reaction progress of 4-(Boc-amino)-2-bromopyridine using two common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for determining reaction completion, optimizing reaction conditions, and identifying potential byproducts in synthetic organic chemistry, particularly in the context of drug discovery and development.
Introduction
This compound is a versatile building block in medicinal chemistry. The Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions at other positions of the pyridine ring, while the bromo substituent is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). Accurate monitoring of these reactions is crucial for efficient synthesis. TLC offers a rapid, qualitative assessment of the reaction, while LC-MS provides more detailed quantitative information and mass confirmation of reactants and products.
This guide will use a representative Suzuki coupling reaction between this compound and phenylboronic acid to illustrate the monitoring protocols.
Reaction Scheme:
Data Presentation
Thin-Layer Chromatography (TLC) Data
The progress of the reaction can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot on a TLC plate. The retention factor (Rƒ) is a key parameter for comparing the components.
| Compound | Expected Rƒ Value* | Visualization |
| This compound (Starting Material) | ~0.4 | UV (254 nm), Potassium Permanganate stain |
| tert-butyl (2-phenylpyridin-4-yl)carbamate (Product) | ~0.6 | UV (254 nm) |
*Rƒ values are approximate and can vary depending on the specific TLC plate, solvent system, and environmental conditions. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Data
LC-MS provides retention time (RT) and mass-to-charge ratio (m/z) data for precise identification and quantification of reaction components.
| Compound | Expected Retention Time (RT)* | Expected [M+H]⁺ (m/z) | Key Isotopic Peaks for Brominated Species |
| This compound (Starting Material) | ~2.5 min | 273.0 / 275.0 | Presence of M and M+2 peaks in ~1:1 ratio confirms bromine.[2] |
| tert-butyl (2-phenylpyridin-4-yl)carbamate (Product) | ~3.2 min | 271.1 | N/A |
*Retention times are dependent on the specific LC system, column, and gradient used.
Experimental Protocols
Protocol for TLC Monitoring
This protocol describes the step-by-step procedure for monitoring the reaction progress using TLC.[3]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., 30% Ethyl Acetate in Hexanes)
-
UV lamp (254 nm)
-
Visualizing stain (e.g., potassium permanganate solution)
-
Reaction mixture aliquots
-
Solution of this compound in a suitable solvent (e.g., dichloromethane) for use as a standard.
Procedure:
-
Prepare the TLC Plate: With a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spot the Plate:
-
In the "SM" lane, use a capillary tube to spot a dilute solution of the this compound standard.
-
In the "Co" lane, spot the starting material standard, and then carefully spot the reaction mixture on top of it.
-
In the "Rxn" lane, spot the reaction mixture.
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If necessary, further visualization can be achieved by dipping the plate in a potassium permanganate stain followed by gentle heating.
-
Analyze the Results: Compare the spots in the "Rxn" lane to the "SM" lane. The reaction is progressing if the intensity of the starting material spot decreases and a new, higher Rƒ spot corresponding to the product appears. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.
Protocol for LC-MS Monitoring
This protocol outlines the methodology for quantitative analysis of the reaction mixture using LC-MS.[2][4][5]
Instrumentation and Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 1-5 µL.
-
MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[2]
Procedure:
-
Sample Preparation: Take a small aliquot (e.g., 5 µL) from the reaction mixture and dilute it significantly (e.g., 1:1000) with a mixture of Mobile Phase A and B (e.g., 50:50) or acetonitrile. This prevents column and detector saturation.
-
Analysis: Inject the diluted sample into the LC-MS system.
-
Data Interpretation:
-
Monitor the Total Ion Chromatogram (TIC) for peaks corresponding to the starting material and the expected product.
-
Extract the ion chromatograms for the specific m/z values of the protonated starting material (m/z 273.0 and 275.0) and the product (m/z 271.1).
-
Reaction progress is determined by the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product over time. The characteristic 1:1 isotopic pattern for the bromine-containing starting material will be absent in the product.[2]
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow for monitoring the reaction progress.
Caption: Workflow for monitoring a chemical reaction using TLC and LC-MS.
Logical Relationship for Analysis Choice
This diagram illustrates the decision-making process for choosing between TLC and LC-MS for reaction monitoring.
References
- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iitg.ac.in [iitg.ac.in]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-(Boc-amino)-2-bromopyridine
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding low yields in the Suzuki-Miyaura coupling of 4-(Boc-amino)-2-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields with this compound?
Low yields with this substrate are a common challenge and can be attributed to several factors. The primary issues stem from the inherent properties of the 2-substituted aminopyridine core.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can inhibit or deactivate the catalyst, slowing or completely halting the catalytic cycle.[1][2][3] While the Boc-protecting group reduces the basicity of the amino group, the pyridine nitrogen remains a potent inhibitor.
-
Inefficient Oxidative Addition: The carbon-bromine bond in 2-bromopyridines can be less reactive towards oxidative addition, which is often the rate-limiting step.[2] The electron-donating nature of the Boc-amino group can further decrease the reactivity of the C-Br bond.[1]
-
Competing Side Reactions: Several side reactions can consume starting materials and lower the yield of the desired product.[2]
Q2: What are the most common side reactions and how can I minimize them?
The most prevalent side reactions are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the hydrolysis of the boronic acid coupling partner back to its corresponding arene, effectively removing it from the reaction.[1][4] It is often promoted by aqueous conditions.
-
Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct.[3][6]
-
Dehalogenation: In this process, the bromo group on the pyridine starting material is replaced by a hydrogen atom.
Q3: My reaction is not going to completion, and I see unreacted starting material. What should I try?
Incomplete conversion is typically due to an inactive or insufficiently active catalytic system or suboptimal reaction conditions.
-
Solution 1: Re-evaluate Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate.[6] Switch to a more active system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to be effective for heteroaryl couplings.[1][2] These ligands help to stabilize the catalyst and promote the key steps of the catalytic cycle.
-
Solution 2: Increase Temperature: Suzuki couplings with less reactive bromides often require heating, typically in the 80-110 °C range.[3] Cautiously increasing the temperature may improve the reaction rate. However, be aware that excessive heat can cause catalyst decomposition.[8]
-
Solution 3: Screen Bases: The base is crucial for activating the boronic acid in the transmetalation step.[9][10] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which are often more effective for difficult couplings.[1][3]
Troubleshooting Guide
Use the following diagrams and tables to diagnose and resolve issues with your reaction.
Troubleshooting Workflow
This decision tree provides a logical workflow for troubleshooting low-yielding reactions.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize recommended starting points and optimization parameters for the Suzuki coupling of this compound. Yields are illustrative and will vary based on the specific boronic acid partner.
Table 1: Recommended Catalyst and Ligand Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | SPhos | 1-3 (Pd) / 2-6 (Ligand) | A robust system for challenging heteroaryl couplings; the bulky, electron-rich ligand helps stabilize the catalyst.[3] |
| Pd(OAc)₂ | XPhos | 2 (Pd) / 4 (Ligand) | Another highly effective Buchwald ligand system known for promoting difficult couplings.[8] |
| PdCl₂(dppf) | None | 3-5 | A common, versatile catalyst, but may be less effective than Buchwald systems for this specific substrate.[8] |
| Pd(PPh₃)₄ | None | 5 | A standard catalyst, but often prone to deactivation with pyridinic substrates and may result in lower yields.[6][11] |
Table 2: Common Solvents and Bases
| Solvent System | Base (2-3 equiv.) | Temperature | Efficacy & Notes |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 90-100 °C | A strong base that is often very effective for less reactive substrates.[8] |
| Toluene | Cs₂CO₃ | 100-110 °C | Often provides high yields but is more expensive; suitable for anhydrous conditions.[3] |
| THF / H₂O (4:1) | K₂CO₃ | 80 °C (reflux) | A common and cost-effective choice, but may be less effective than stronger bases.[3][12] |
| DMF | Na₂CO₃ | 90-100 °C | Can aid in the solubility of starting materials, but may be harder to remove during workup.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and requires optimization for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst system (e.g., Pd₂(dba)₃ / SPhos, see Table 1)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, the base, the palladium precursor, and the ligand.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[13]
-
Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.[13] The typical reaction concentration is 0.1–0.5 M with respect to the bromopyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC or LC-MS. The reaction is typically complete within 8-24 hours.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[13]
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps of the catalytic cycle for the specified reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for successful C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Buchwald-Hartwig amination?
A1: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.[1]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.[1]
-
Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.[1]
Q2: Which factors are most critical for optimizing the reaction?
A2: The success of a Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The most critical parameters to consider for optimization are the choice of palladium precursor, ligand, base, and solvent, as well as the reaction temperature.[2][3] The selection of these components is often substrate-dependent.[4]
Q3: Can I use aryl chlorides for this reaction?
A3: Yes, while aryl bromides and iodides are generally more reactive, aryl chlorides can be successfully used as coupling partners.[1] However, they often require more specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the challenging oxidative addition step.[5] Pre-catalyst systems are often preferred for these transformations.[5]
Q4: What are the common side reactions, and how can they be minimized?
A4: Common side reactions include hydrodehalogenation of the aryl halide (replacement of the halide with hydrogen) and the formation of biaryl products.[1] Hydrodehalogenation can be minimized by ensuring an inert atmosphere and using dry reagents and solvents to avoid the formation of palladium hydride species.[6] Careful selection of the ligand and base can also suppress these unwanted reactions.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reagents | One of the most common reasons for low yield is the insolubility of the base or other reactants in the chosen solvent.[2] • Try a different solvent or a solvent mixture to improve solubility.[2] • Consider using a more soluble base, such as an organic base like DBU in combination with an inorganic base.[2] |
| Catalyst Inhibition or Deactivation | The catalyst can be inhibited by impurities or coordinating functional groups on the substrates. Aryl iodides can be challenging as the generated iodide can inhibit the catalyst.[2] • Ensure all reagents and solvents are pure and degassed. • For aryl iodides, using a non-polar solvent like toluene can help by precipitating the iodide salt.[7] • Increase catalyst loading or switch to a more robust pre-catalyst. |
| Inappropriate Ligand Selection | The ligand plays a crucial role in catalyst stability and reactivity. The optimal ligand is highly dependent on the amine and aryl halide.[2] • Screen a panel of ligands with varying steric and electronic properties. Bulky, electron-rich biaryl phosphine ligands are often a good starting point.[8] |
| Suboptimal Base | The strength and nature of the base are critical. A base that is too strong can cause substrate decomposition, while one that is too weak may result in a slow or incomplete reaction.[7] • If using a strong base like NaOtBu with sensitive functional groups, switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[7] • Ensure the base is finely powdered and well-stirred to maximize its surface area and reactivity.[2] |
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Data Presentation: Ligand Performance Comparison
The choice of ligand significantly impacts reaction outcomes. Below is a comparison of various Buchwald ligands for the amination of 4-chlorotoluene with morpholine.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[8] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88[8] |
| Yield range reported for the coupling of aryl bromides with morpholine derivatives. |
Experimental Protocols
1. General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the palladium-catalyzed amination of an aryl halide. Conditions should be optimized for specific substrates.
-
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Aryl halide (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Base (e.g., NaOtBu, K₃PO₄) (1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precursor, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl halide and the amine to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
2. High-Throughput Ligand Screening Protocol
This protocol outlines a workflow for efficiently screening multiple ligands in parallel using a 96-well plate format.[8]
-
Preparation:
-
Prepare stock solutions of the aryl halide, amine, palladium precursor, and each ligand to be tested in a suitable anhydrous, degassed solvent.
-
-
Procedure:
-
In an inert atmosphere glovebox, dispense the base into the wells of a 96-well reaction block.
-
Dispense the palladium precursor stock solution into each well.
-
Dispense each unique ligand stock solution into designated wells.
-
Add the aryl halide and amine stock solutions to all wells.
-
Seal the 96-well plate and place it on a heating/shaking block at the desired temperature for 12-24 hours.
-
After cooling, quench the reactions and perform a parallel work-up.
-
Analyze the yield in each well using GC-MS or LC-MS with an internal standard.
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Preventing homocoupling side reactions in Suzuki coupling of 2-bromopyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling side reactions in the Suzuki coupling of 2-bromopyridines.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction involving 2-bromopyridine, and why is it problematic?
A1: Homocoupling is a significant side reaction where the boronic acid reagent couples with itself to form a symmetrical biaryl byproduct.[1] This unwanted reaction consumes your boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process. The presence of the nitrogen atom in the 2-bromopyridine substrate can make the system more susceptible to side reactions like homocoupling.[2][3]
Q2: What are the primary drivers of boronic acid homocoupling in my Suzuki reaction?
A2: The most common causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][4]
-
Oxygen: Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[1][5][6] Higher oxygen levels have been shown to directly increase the formation of homocoupling byproducts.[1][5]
-
Pd(II) Precatalysts: When using a Pd(II) source such as Pd(OAc)₂ or PdCl₂(dppf), the precatalyst needs to be reduced in situ to the active Pd(0) form for the main catalytic cycle to commence. One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates Pd(0) at the expense of your starting material.[1][5]
Q3: How can I effectively minimize oxygen in my reaction setup?
A3: Rigorous degassing of your solvents and reaction vessel is a critical step to prevent oxygen-mediated homocoupling.[1][3] Standard methods include:
-
Sparging: Bubbling an inert gas, such as Argon or Nitrogen, through the solvent for a significant period (e.g., 15-30 minutes) before adding the catalyst.[1]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under a high vacuum, and then thawing the solvent. Repeating this cycle at least three times is highly effective at removing dissolved oxygen.[1][3][7]
-
Inert Atmosphere: Always set up the reaction in a flask (e.g., a Schlenk tube) that has been thoroughly evacuated and backfilled with an inert gas multiple times. It is crucial to maintain a positive pressure of inert gas throughout the experiment.[1]
Q4: Which type of palladium source, Pd(0) or Pd(II), is better for minimizing homocoupling?
A4: Starting directly with a Pd(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), can significantly reduce the homocoupling that occurs during the in situ reduction of Pd(II) sources.[1] If a Pd(II) precatalyst must be used, the addition of a mild reducing agent, like potassium formate, can facilitate the reduction to Pd(0) without promoting extensive homocoupling.[1][8]
Q5: How do my choices of ligand, base, and solvent impact the extent of homocoupling?
A5: The selection of ligands, bases, and solvents is crucial for a successful Suzuki coupling and for minimizing side reactions.[2]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often recommended for coupling with 2-bromopyridines.[1][2] These ligands can accelerate the rate-determining oxidative addition step of the main Suzuki cycle, allowing the desired cross-coupling to outcompete the homocoupling pathway.[1]
-
Base: While a base is necessary to activate the boronic acid for transmetalation, an overly strong or poorly soluble base can sometimes exacerbate side reactions. Screening bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ is often necessary to determine the optimal conditions for your specific substrates.[1][3]
-
Solvent: The choice of solvent (e.g., dioxane, toluene, DMF) affects the solubility of all reagents and the overall activity of the catalyst.[1] Anhydrous conditions are often preferred to prevent a competing side reaction known as protodeboronation (hydrolysis of the boronic acid), which can also lead to lower yields.[1][2]
Q6: Can the quality of my boronic acid contribute to homocoupling?
A6: Yes, the purity and stability of the boronic acid are critical. Impurities in the boronic acid can poison the palladium catalyst or participate in unwanted side reactions, leading to lower yields and the formation of byproducts.[9] Boronic acids can also degrade over time, especially with exposure to air and moisture, leading to protodeboronation.[10] Using high-purity boronic acids or more stable derivatives like pinacol boronate esters can significantly improve reaction consistency and reduce the likelihood of side reactions.[2][10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with homocoupling in the Suzuki coupling of 2-bromopyridines.
Diagram: Troubleshooting Workflow for Homocoupling
Caption: A decision tree for troubleshooting and minimizing homocoupling side reactions.
Data Presentation: Effect of Reaction Parameters on Homocoupling
The following table summarizes the expected impact of various reaction parameter adjustments on the formation of homocoupling byproducts.
| Parameter Adjustment | Expected Impact on Homocoupling | Rationale |
| Atmosphere Control | ||
| Rigorous Degassing (Freeze-Pump-Thaw) | Decrease | Minimizes O₂, which promotes homocoupling via the oxidation of Pd(0) to Pd(II).[1][3] |
| Palladium Source | ||
| Use Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Decrease | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1][8] |
| Pd(II) precatalyst + mild reducing agent | Decrease | Facilitates the formation of the active Pd(0) catalyst without consuming the boronic acid via homocoupling.[1][8] |
| Ligand Choice | ||
| Bulky, electron-rich ligands (e.g., XPhos, SPhos) | Decrease | Accelerates the oxidative addition and reductive elimination steps of the desired cross-coupling, making it kinetically favored over homocoupling.[1][2] |
| Reagent Stability & Addition | ||
| Use Pinacol or MIDA boronate esters | Decrease | These esters are often more stable towards protodeboronation and can exhibit different reactivity profiles, sometimes reducing side reactions.[2][10] |
| Slow addition of boronic acid/ester via syringe pump | Decrease | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromopyridine with Minimized Homocoupling
This protocol incorporates several best practices to suppress the formation of homocoupling byproducts.
Diagram: Experimental Workflow
Caption: A general experimental workflow for the Suzuki coupling of 2-bromopyridines.
Materials:
-
2-Bromopyridine (1.0 eq.)
-
Arylboronic acid or pinacol ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and allow to cool under vacuum.
-
Degas the chosen solvent by performing at least three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
In a dry Schlenk tube under a positive pressure of argon, combine the 2-bromopyridine, the selected base, the palladium catalyst, and the ligand.
-
Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
In a separate flask, dissolve the boronic acid or boronic ester in a minimal amount of the degassed solvent.
-
Slowly add the boronic acid solution to the reaction mixture over 30-60 minutes using a syringe pump.[7]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Diagram: Catalytic Cycle and Homocoupling Side Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Protodeboronation in Suzuki-Miyaura Coupling of 4-(Boc-amino)-2-bromopyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protodeboronation during the Suzuki-Miyaura cross-coupling of 4-(Boc-amino)-2-bromopyridine and its corresponding boronic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with pyridine-containing boronic acids?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond. This consumes the boronic acid or ester, reducing the yield of the desired coupled product and generating a difficult-to-remove byproduct. Pyridineboronic acids are particularly susceptible to this reaction due to the influence of the nitrogen atom in the ring.
Q2: What is the primary mechanism that makes 2-pyridylboronic acids and their derivatives prone to protodeboronation?
A2: Unlike many simple arylboronic acids that are most susceptible to protodeboronation at high pH, 2-pyridylboronic acids can form a highly reactive zwitterionic intermediate under neutral pH conditions. This zwitterion can then undergo rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated pyridine product. Counterintuitively, both acidic and basic conditions can shift the equilibrium away from this reactive zwitterion, thereby slowing the rate of protodeboronation.
Q3: What are the key experimental factors that influence the rate of protodeboronation?
A3: Several factors can significantly impact the extent of protodeboronation:
-
pH: The pH of the reaction medium is a critical factor, as it dictates the speciation of the boronic acid.
-
Base: The choice and concentration of the base are crucial. While essential for the catalytic cycle, strong bases can promote protodeboronation.
-
Temperature: Higher reaction temperatures can accelerate the rate of both the desired coupling and the undesired protodeboronation.
-
Water: The presence of water can serve as a proton source for the protodeboronation reaction.
-
Catalyst System: The efficiency of the palladium catalyst and its ligands plays a vital role. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.
Troubleshooting Guide
This section provides a structured approach to troubleshoot and minimize protodeboronation when working with this compound and its boronic acid or ester derivatives.
Problem: Low yield of the desired coupled product and significant formation of 4-(Boc-amino)pyridine byproduct.
This is a classic sign of protodeboronation of your boronic acid/ester. Here’s a step-by-step guide to address this issue:
Step 1: Evaluate and Modify the Boron Source
-
Issue: Boronic acids are generally less stable than their corresponding esters.
-
Solution: If you are using a boronic acid, switch to a more stable boronic ester derivative. Pinacol esters are a common and effective choice. They act as a "slow-release" source of the boronic acid in situ, keeping the concentration of the unstable free boronic acid low and thus minimizing protodeboronation.
Step 2: Optimize the Base
-
Issue: Strong bases can accelerate protodeboronation.
-
Solution: Switch to a milder base. While a base is necessary to activate the boronic acid for transmetalation, very strong bases like sodium hydroxide can be detrimental. Consider using weaker inorganic bases.
-
Recommended Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Step 3: Adjust the Solvent System
-
Issue: The presence of excess water can provide a ready source of protons for the protodeboronation side reaction.
-
Solution: While some water is often necessary for the Suzuki-Miyaura reaction to proceed, using anhydrous solvents or minimizing the amount of water can be beneficial.
-
Recommended Solvents: A mixture of an organic solvent like 1,4-dioxane or toluene with a minimal, optimized amount of water.
-
Step 4: Control the Reaction Temperature
-
Issue: High temperatures can increase the rate of protodeboronation.
-
Solution: Lower the reaction temperature. If your catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) can favor the desired coupling over the decomposition pathway.
Step 5: Enhance the Catalyst System's Efficiency
-
Issue: A slow Suzuki-Miyaura coupling rate allows more time for the boronic ester to decompose.
-
Solution: Employ a more active and efficient catalyst system to accelerate the desired cross-coupling reaction, allowing it to outpace protodeboronation.
-
Recommended Catalysts: For challenging couplings, consider using pre-formed, highly active palladium precatalysts in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands). However, for many standard couplings of aminopyridines, traditional catalysts can be effective.
-
Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids or their pinacol esters. These conditions are based on successful examples with structurally similar aminopyridines and are intended as a starting point for optimization.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Start with a catalyst loading of 2-5 mol%. |
| Ligand | PPh₃ (if using Pd(OAc)₂) | Use a Pd:Ligand ratio of 1:2 to 1:4. |
| Base | K₂CO₃ or K₃PO₄ | Use 2-3 equivalents. |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) | Ensure solvents are degassed. |
| Temperature | 80-100 °C | Start at the lower end and increase if the reaction is sluggish. |
| Boron Reagent | Arylboronic acid pinacol ester | Use 1.2-1.5 equivalents. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid pinacol ester, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) for three cycles to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Protodeboronation
Caption: A decision tree for troubleshooting protodeboronation.
Simplified Suzuki-Miyaura Catalytic Cycle and Competing Protodeboronation Pathway
Caption: The Suzuki-Miyaura cycle and the competing protodeboronation side reaction.
Technical Support Center: Troubleshooting Boc Deprotection of 4-(Boc-amino)-2-bromopyridine
Welcome to the technical support center for the troubleshooting of incomplete tert-butyloxycarbonyl (Boc) deprotection of 4-(Boc-amino)-2-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete Boc deprotection of this compound?
Incomplete deprotection of this compound can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The electron-withdrawing nature of the pyridine ring and the bromo-substituent can make the Boc group more stable than in other systems. Standard conditions may not be sufficient for complete removal.
-
Inadequate Reaction Time or Temperature: The reaction may require longer durations or gentle heating to proceed to completion.
-
Steric Hindrance: Although less common for this specific molecule, steric bulk on neighboring groups could hinder the approach of the deprotecting agent.
-
Reagent Quality: Degradation of the acidic reagent (e.g., absorption of water by trifluoroacetic acid - TFA) can reduce its effectiveness.
Q2: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be monitored by the following methods:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The product, 4-amino-2-bromopyridine, is more polar than the starting material and will have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate way to monitor the disappearance of the starting material and the appearance of the product, confirming the expected mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the characteristic singlet of the Boc group's tert-butyl protons around 1.5 ppm.
Q3: What are the potential side reactions during the Boc deprotection of this compound?
-
tert-butylation: The reactive tert-butyl cation generated during acidic deprotection can potentially alkylate the pyridine ring, although this is less likely on an electron-deficient ring.
-
Debromination: While not highly common, harsh acidic conditions or prolonged reaction times could potentially lead to the loss of the bromine atom.
-
Degradation of the Pyridine Ring: Very strong acidic conditions combined with high temperatures may lead to the degradation of the pyridine ring itself.
Troubleshooting Guide
If you are experiencing incomplete deprotection or side reactions, consider the following troubleshooting steps.
Issue 1: Incomplete Deprotection
If you observe a significant amount of starting material remaining after the reaction, consult the following table for potential solutions.
| Observation | Potential Cause | Recommended Solution |
| Starting material persists after standard reaction time. | Insufficient acid strength or concentration. | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM). 2. Switch to a stronger acid system like 4M HCl in dioxane.[1] |
| Reaction is sluggish at room temperature. | Inadequate reaction temperature. | Gently warm the reaction mixture to 30-40°C, while carefully monitoring for side product formation. |
| Inconsistent results. | Reagent degradation. | Use fresh, anhydrous TFA or a new bottle of HCl in dioxane. |
| Standard acidic conditions are ineffective. | High stability of the Boc group on the electron-deficient pyridine. | Consider alternative, more potent deprotection methods such as using Lewis acids (e.g., ZnBr₂, AlCl₃).[2][3] |
Issue 2: Formation of Side Products
If you observe unexpected products, consider the following:
| Observation | Potential Cause | Recommended Solution |
| Product with an additional tert-butyl group is detected. | tert-butylation of the pyridine ring. | Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation. |
| Product without the bromine atom is observed. | Debromination. | 1. Use milder deprotection conditions (e.g., lower acid concentration, shorter reaction time, lower temperature). 2. Consider non-acidic deprotection methods like thermal deprotection or using oxalyl chloride in methanol.[4] |
| General degradation of the product. | Harsh reaction conditions. | Switch to a milder deprotection method. Lewis acid-mediated or oxalyl chloride-based methods are often gentler.[2][4] |
Experimental Protocols
Standard Acidic Deprotection
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound in anhydrous DCM (0.1-0.5 M).
-
Cool the solution to 0°C.
-
Add TFA (20-50% v/v) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, the resulting salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Protocol 2: Hydrogen Chloride (HCl) in Dioxane
-
Suspend this compound in 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt and can be collected by filtration.
-
Wash the solid with a non-polar solvent like diethyl ether.
Alternative Deprotection Methods
Protocol 3: Lewis Acid-Mediated Deprotection (using ZnBr₂)
-
Dissolve this compound in an anhydrous solvent like DCM.
-
Add zinc bromide (ZnBr₂) (2-4 equivalents).
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS.
-
The reaction time may vary depending on the substrate and conditions.
-
Upon completion, quench the reaction with a basic aqueous solution and extract the product.
Protocol 4: Oxalyl Chloride in Methanol
This method is particularly useful for substrates sensitive to strong acids.[4]
-
Dissolve this compound in methanol.
-
Add oxalyl chloride (2-3 equivalents) dropwise at room temperature.
-
Stir for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the product.
Visualizing Workflows
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 3. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc) [organic-chemistry.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-(Boc-amino)-2-bromopyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 4-(Boc-amino)-2-bromopyridine derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives via column chromatography and recrystallization.
Column Chromatography
Question: My compound is streaking or tailing significantly on the silica gel column. What could be the cause and how can I fix it?
Answer: Streaking or tailing of amine-containing compounds like this compound derivatives on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface.[1] This can lead to poor separation and reduced recovery.
Possible Solutions:
-
Addition of a Basic Modifier: To mitigate the interaction with acidic silica, add a small percentage of a basic modifier to your eluent system.[2] Commonly used modifiers include:
-
Triethylamine (Et₃N): Typically 0.1-1% (v/v) is sufficient.
-
Ammonia solution: A small amount can also be effective.
-
-
Optimize Eluent Polarity: Ensure your chosen eluent system is optimized for your specific derivative. Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that provides a good retention factor (Rf) of approximately 0.2-0.3 for your target compound.[2]
-
Dry Loading: Instead of loading your sample dissolved in a solvent, try dry loading. This involves pre-adsorbing your crude product onto a small amount of silica gel and then carefully adding the resulting powder to the top of your column.[2]
Question: The separation between my desired product and an impurity is very poor (co-elution). How can I improve the resolution?
Answer: Co-elution of compounds with similar polarities is a common challenge in column chromatography.
Possible Solutions:
-
Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switching to a gradient elution can improve separation. Start with a less polar eluent and gradually increase the polarity over the course of the separation.[2]
-
Column Dimensions and Loading:
-
Reduce the Load: Overloading the column is a frequent cause of poor separation.[2] Use a larger column or reduce the amount of crude material loaded.
-
Increase Column Length: A longer column provides more surface area for interaction, which can enhance separation.
-
-
Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can lead to improved resolution.[2]
-
Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
Recrystallization
Question: My this compound derivative is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by impurities or if the solution is cooled too quickly.[3]
Possible Solutions:
-
Slow Cooling: Allow the hot solution to cool to room temperature slowly, and then further cool it in an ice bath or refrigerator.[2][3]
-
Solvent System Adjustment:
-
Scratching and Seeding:
Question: No crystals are forming even after the solution has cooled. How can I induce crystallization?
Answer: A lack of crystal formation indicates that the solution is not supersaturated.
Possible Solutions:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling the solution again.[3]
-
Change the Solvent System: The solubility profile of your derivative may not be ideal for the chosen solvent. Experiment with different single or mixed solvent systems. For polar compounds, combinations like ethanol/water or methanol/water can be effective.[3]
-
Reduce Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, over-brominated or under-brominated species, and other positional isomers.[2] The specific impurities will largely depend on the synthetic route employed.
Q2: How can I assess the purity of my final product?
A2: The purity of this compound derivatives is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Q3: Is the Boc protecting group stable during purification?
A3: The Boc group is generally stable to basic and nucleophilic conditions. However, it is sensitive to acidic conditions.[4] During silica gel chromatography, the acidic nature of the silica can potentially lead to partial deprotection, especially with prolonged exposure. Using a neutralized silica gel or adding a basic modifier like triethylamine to the eluent can help prevent this.[2]
Q4: What are the recommended storage conditions for purified this compound derivatives?
A4: It is recommended to store the purified compound in a tightly sealed container in a cool, dry, and well-ventilated area to ensure its stability.
Data Presentation
| Parameter | Column Chromatography | Recrystallization |
| Typical Solvents | Hexane/Ethyl Acetate gradient[5] | Toluene[6], Ethanol/Water[3], Methanol/Water[3] |
| Common Issues | Tailing/Streaking[1], Co-elution[2] | "Oiling out"[3], No crystal formation[3] |
| Troubleshooting | Add basic modifier[2], Gradient elution[2] | Slow cooling[3], Change solvent system[3] |
| Purity Assessment | TLC, HPLC, LC-MS | Melting point, HPLC, NMR |
Experimental Protocols
General Purification Workflow for this compound Derivatives
-
Initial Work-up: After the reaction is complete, perform a standard aqueous work-up. This may involve quenching the reaction, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure to yield the crude product.
-
Purification Method Selection: Based on the nature of the crude product (solid or oil) and the impurities present (as determined by TLC or LC-MS), choose between column chromatography or recrystallization.
-
Column Chromatography Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. For better results, consider dry loading by adsorbing the crude product onto a small amount of silica gel.[2]
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Recrystallization Protocol:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent until the solid just dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.[2]
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[2]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2]
-
Drying: Dry the purified crystals in a vacuum oven.[2]
-
-
Purity Confirmation: Analyze the purified product by HPLC, LC-MS, and NMR to confirm its purity and identity.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for column chromatography purification.
Caption: Troubleshooting logic for the recrystallization of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105153023B - The synthetic method of 2 amino, 4 bromopyridine - Google Patents [patents.google.com]
Technical Support Center: Managing Catalyst Poisoning by Pyridine Nitrogen in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving pyridine substrates. The pyridine moiety, a common structural motif in pharmaceuticals and functional materials, presents unique challenges due to the coordinating nature of its nitrogen atom, which can significantly impact catalyst performance.[1] This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles and achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyridine-containing substrates so challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen's lone pair of electrons can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1][3]
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
A2: The primary deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can decompose under the reaction conditions.
Q3: How does the position of the halide or boronic acid on the pyridine ring affect the reaction?
A3: The position of the reacting group significantly impacts reactivity. 2-Halopyridines are notoriously difficult substrates because the proximity of the nitrogen atom to the reaction site enhances catalyst poisoning.[1] 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further away, which reduces its inhibitory effect.[1] Similarly, for Suzuki-Miyaura coupling, 2-pyridylboronic acids are often unstable and prone to protodeboronation.[2]
Q4: What is the role of the ligand in preventing catalyst deactivation?
A4: The choice of ligand is critical for successful cross-coupling with pyridine substrates. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands can:
-
Sterically shield the metal center, hindering coordination of the pyridine nitrogen.[3]
-
Promote faster rates of oxidative addition and reductive elimination, which can outcompete the poisoning process.[2]
Q5: Are there alternatives to pyridylboronic acids for Suzuki-Miyaura coupling?
A5: Yes, due to the instability of many pyridylboronic acids, more stable alternatives have been developed. These include pyridine-2-sulfinates and potassium pyridyltrifluoroborates, which can be more robust coupling partners.[4][5] MIDA boronates also offer enhanced stability.[6]
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands like XPhos, SPhos, RuPhos, or P(t-Bu)₃.[1][2] 2. Use a Palladium Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[6] |
| Inefficient Oxidative Addition | 1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-I and C-Br bonds are more reactive.[1] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for decomposition.[1] |
| Poor Transmetalation | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] 2. Check the Quality of the Organometallic Reagent: Ensure the boronic acid, organotin, or organozinc reagent is pure and has not degraded.[1] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause & Troubleshooting Steps |
| Protodeboronation (in Suzuki Coupling) | Cause: The boronic acid is replaced by a hydrogen atom from the solvent or trace water.[1] Solution: 1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[1] 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1] 3. Use More Stable Boron Reagents: Switch to boronic esters (e.g., pinacol esters) or MIDA boronates.[6] |
| Homocoupling | Cause: The organometallic reagent couples with itself, often promoted by oxygen.[1] Solution: 1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen.[1] 2. Use a Pd(0) Source or Efficient Pre-catalyst: This can minimize side reactions during the initial reduction of Pd(II) to Pd(0).[1] |
| Dehalogenation | Cause: The halide on the pyridine substrate is replaced by a hydrogen atom. Solution: 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination and dehalogenation.[1] 2. Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] |
Quantitative Data Summary
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
| Ligand | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ (2 mol%) | K₂CO₃ | 80 | 24 | <10 |
| P(t-Bu)₃ | Pd₂(dba)₃ (1 mol%) | K₃PO₄ | 80 | 12 | 75 |
| XPhos | Pd₂(dba)₃ (1 mol%) | K₃PO₄ | 80 | 12 | 92 |
| SPhos | Pd₂(dba)₃ (1 mol%) | K₃PO₄ | 80 | 12 | 88 |
Note: This data is representative and compiled from typical outcomes reported in the literature. Actual yields may vary depending on specific substrates and reaction conditions.
Table 2: Comparison of Boron Reagents in Suzuki-Miyaura Coupling
| Boron Reagent | Stability | Susceptibility to Protodeboronation | Typical Yields |
| Pyridylboronic Acid | Low | High | Variable, often low |
| Pyridyl Pinacol Ester | Moderate | Moderate | Generally improved |
| Potassium Pyridyltrifluoroborate | High | Low | Good to excellent |
| Pyridyl MIDA Boronate | High | Low | Good to excellent |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3- or 4-Pyridylboronic Acid
This protocol is a good starting point for less challenging pyridylboronic acids.[2]
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 3- or 4-pyridylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Advanced Protocol for Challenging 2-Pyridyl Cross-Couplings
This protocol incorporates strategies to overcome catalyst poisoning and protodeboronation.[2]
-
Reagent Preparation: In an oven-dried reaction vessel under an inert atmosphere (e.g., in a glovebox), add the 2-halopyridine (1.0 equiv), the boronic acid pinacol ester (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol% Pd) and a Buchwald-type ligand (e.g., XPhos or SPhos, 4-10 mol%) in a small amount of the reaction solvent under an inert atmosphere.[2]
-
Inert Atmosphere & Assembly: Seal the main reaction vessel, evacuate, and backfill with an inert gas. Add the pre-mixed catalyst solution to the main vessel via syringe.
-
Solvent Addition: Add the remaining degassed anhydrous solvent (e.g., DMF or dioxane).
-
Reaction: Heat the mixture to 100 °C and stir for 4-24 hours, monitoring for completion.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: Mechanism of catalyst poisoning by pyridine nitrogen.
Caption: A troubleshooting workflow for pyridine cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
- 5. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography of Bromopyridine Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution and other purification challenges encountered during the column chromatography of bromopyridine derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your bromopyridine derivatives in a question-and-answer format.
Issue 1: My desired bromopyridine derivative is co-eluting with the starting material (e.g., unreacted 2-bromopyridine).
-
Q: What are the likely causes and how can I resolve this?
-
A: This is a common issue, often caused by insufficient difference in polarity between your product and the starting material.
-
Optimize the Solvent System: Your eluent may be too polar, causing both compounds to travel up the column too quickly.[1] A good starting point is to use a less polar solvent system.[2] Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal conditions for separation.[3] The ideal system should place your desired product at a TLC Rf of 0.25-0.35 and show clear separation from the starting material.[4] Try a shallow gradient of ethyl acetate in hexanes, starting with a very low percentage of the polar solvent.[2][5]
-
Improve Column Efficiency: For challenging separations, using a longer column or a stationary phase with a smaller particle size (high-efficiency silica gel) can improve resolution.[2][6] Also, ensure you are not overloading the column; a general rule is a silica-to-sample weight ratio of at least 50:1 for difficult separations.[6]
-
-
Issue 2: I am unable to separate my product from an isomeric byproduct (e.g., 2-bromo-6-iodopyridine co-eluting with 2-bromo-4-iodopyridine).
-
Q: Isomeric impurities are very difficult to separate. What chromatographic strategies can I employ?
-
A: Isomers often have very similar polarities, making separation challenging.
-
Change the Stationary Phase: Standard silica gel may not provide enough selectivity.[6] Consider using neutral alumina, which can offer different selectivity compared to the acidic silica gel.[2][6] For reversed-phase chromatography, phenyl-functionalized columns are often recommended for separating aromatic positional isomers due to their ability to engage in π-π interactions.[6]
-
Fine-tune the Mobile Phase: Sometimes, switching one of the eluent components can have a significant impact on selectivity. For example, substituting ethyl acetate with diethyl ether or dichloromethane in a hexane-based system might alter the interactions with the isomers differently.[5] A slow, shallow gradient is crucial for separating closely eluting spots.[2]
-
-
Issue 3: My bromopyridine compound is streaking or showing significant peak tailing on the column.
-
Q: What causes this and how can I obtain sharp, well-defined bands?
-
A: Peak tailing with pyridine derivatives is often due to the basic nitrogen atom interacting strongly with the acidic silanol groups on the surface of the silica gel.[3]
-
Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your eluent.[3] This will suppress the interaction between the basic pyridine and the acidic silica, leading to better peak shape.
-
Deactivate the Silica Gel: You can pre-treat the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine before packing the column.[2]
-
Dry Loading: If your crude product has poor solubility in the eluent, it can lead to band broadening.[3] Using a dry loading technique can help ensure a narrow starting band.[7]
-
-
Issue 4: I'm getting low recovery of my product, and I suspect it is decomposing on the column.
-
Q: How can I check for and prevent on-column decomposition?
-
A: Some bromopyridine derivatives can be sensitive to the acidic nature of standard silica gel.[2]
-
Test for Stability: You can test your compound's stability by dissolving a small amount, spotting it on a TLC plate, and letting it sit for an hour or two before eluting. If a new spot appears or the original spot streaks, your compound may be unstable on silica.[8]
-
Use a Deactivated or Alternative Stationary Phase: As mentioned previously, deactivating the silica gel with triethylamine or switching to a more inert stationary phase like neutral alumina can prevent decomposition.[2][6]
-
Minimize Column Contact Time: Use a slightly more polar solvent system to speed up the elution, without compromising the separation, to reduce the time the compound spends on the column.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for separating bromopyridine derivatives on a silica gel column?
A1: A mixture of hexanes (or heptane) and ethyl acetate is the most common and effective starting point for many bromopyridine derivatives.[3][9] The polarity can be easily adjusted by changing the ratio of the two solvents. A good practice is to first perform a TLC analysis with different ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find the optimal eluent composition that provides good separation and an Rf value between 0.25 and 0.35 for the desired compound.[4][10]
Q2: How can I improve the separation of bromopyridine isomers?
A2: Separating isomers requires optimizing for selectivity.[11] This can be achieved by:
-
Changing the mobile phase: Try different solvent combinations, such as dichloromethane/hexanes or ether/hexanes.[5]
-
Changing the stationary phase: If silica gel fails, try neutral alumina or a reversed-phase column (like C18 or a phenyl column) which can provide different selectivities.[6]
-
Using a slow, shallow gradient elution: This is often more effective than isocratic (constant solvent mixture) elution for resolving compounds with close Rf values.[2]
Q3: My bromopyridine derivative is a basic compound. How does this affect column chromatography?
A3: The basic nitrogen on the pyridine ring can strongly interact with the acidic silanol groups on the surface of silica gel.[3] This can lead to significant peak tailing, poor separation, and sometimes irreversible adsorption of the compound onto the column.[3] To counteract this, it is highly recommended to add a small amount (0.1-1%) of a base, like triethylamine, to the eluent.[3]
Q4: Should I use a gradient or isocratic elution for my separation?
A4: The choice depends on the complexity of your mixture.
-
Isocratic elution (using a constant solvent composition) works well when the compounds you want to separate have similar polarities and Rf values that are already well-separated on the TLC plate.
-
Gradient elution (gradually increasing the polarity of the eluent over time) is more efficient when there is a large difference in polarity between the components in your mixture.[9] It allows the non-polar compounds to elute first, and then speeds up the elution of the more polar compounds, saving time and solvent while often improving separation.[9] For difficult separations of closely related bromopyridine derivatives, a slow and shallow gradient is often the best approach.[2]
Q5: What is "dry loading" and when should I use it for my bromopyridine sample?
A5: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel (or another inert support like Celite).[7] You dissolve your sample in a volatile solvent, mix it with the silica, and then evaporate the solvent completely to get a dry, free-flowing powder, which is then loaded onto the top of the column.[7] This technique is particularly useful when your crude product is not very soluble in the column's eluent or when you need to ensure a very narrow starting band for a difficult separation.[3][7]
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis of Bromopyridine Derivatives
| Compound Polarity | Recommended Solvent System (v/v) | Expected Rf Range for Target Compound |
| Non-polar | 5-10% Ethyl Acetate in Hexanes | 0.2 - 0.4 |
| Medium polarity | 20-50% Ethyl Acetate in Hexanes | 0.2 - 0.4 |
| Polar | 5-10% Methanol in Dichloromethane | 0.2 - 0.4 |
Note: These are starting points. The optimal system must be determined experimentally using TLC.[5]
Table 2: Comparison of Stationary Phases for Bromopyridine Separation
| Stationary Phase | Type | Best For | Potential Issues |
| Silica Gel | Normal Phase (Polar) | General purpose, good for most separations.[11] | Acidic nature can cause tailing with basic pyridines; may degrade sensitive compounds.[3] |
| Neutral Alumina | Normal Phase (Polar) | Acid-sensitive compounds, basic compounds.[6] | May have different selectivity compared to silica.[6] |
| C18 (Reversed-Phase) | Reversed Phase (Non-polar) | More polar bromopyridine derivatives. | Requires polar mobile phases (e.g., water/acetonitrile).[12] |
| Phenyl / PFP | Reversed Phase (Non-polar) | Aromatic positional isomers due to π-π interactions.[6] | May require specific mobile phases like acetonitrile or methanol.[6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for the Purification of a Bromopyridine Derivative
This protocol outlines a general procedure for purifying a crude bromopyridine derivative using flash column chromatography on silica gel.
1. TLC Analysis:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.[2]
-
Spot the solution on a TLC plate and develop it using various ratios of a solvent system, typically ethyl acetate and hexanes (e.g., 9:1, 4:1).[2]
-
Visualize the plate under a UV lamp.[4]
-
The ideal eluent system is one that gives the desired product an Rf value of approximately 0.25-0.35 and shows good separation from impurities.[4]
2. Column Preparation:
-
Select a glass column of an appropriate size. For 100 mg of crude material, a column with a 2 cm diameter is a good starting point.[6]
-
Place a small plug of cotton or glass wool at the bottom of the column.[13]
-
Add a thin layer (approx. 0.5 cm) of sand.[13]
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity eluent.[14] For a difficult separation, use a silica-to-crude product weight ratio of at least 50:1.[6]
-
Pour the slurry into the column, gently tapping the sides to pack it evenly and remove air bubbles.[6]
-
Allow the excess eluent to drain until its level is just at the top of the silica bed, being careful not to let the column run dry.[13]
-
Add another thin layer of sand on top of the silica gel.[13]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[7]
-
Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to the solution.[7]
-
Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[7]
-
Carefully add this powder to the top of the packed column.[3]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column (using a pump or bulb) to begin eluting the compounds.[13]
-
Collect the eluent in separate fractions (e.g., in test tubes).[13]
-
Monitor the separation by performing TLC analysis on the collected fractions.[2]
-
If using a gradient, slowly and gradually increase the percentage of the more polar solvent to elute the compounds that are more strongly retained on the column.[14]
5. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified bromopyridine derivative.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for co-elution problems.
Caption: Experimental workflow for purification and analysis.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. youtube.com [youtube.com]
- 11. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 12. rjptonline.org [rjptonline.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Alternative Reagents for 4-(Boc-amino)-2-bromopyridine in Synthesis
For researchers and professionals in drug development, the 4-aminopyridine scaffold is a crucial building block for a myriad of biologically active molecules. The functionalization of this core, often via palladium-catalyzed cross-coupling reactions, is a cornerstone of modern medicinal chemistry. 4-(Boc-amino)-2-bromopyridine is a widely used reagent in this context, offering a balance of reactivity and stability. However, depending on the specific synthetic challenge, alternative reagents may offer advantages in terms of reactivity, cost, or availability. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols.
Core Alternatives and Reactivity Profiles
The choice of leaving group at the 2-position of the 4-(Boc-amino)pyridine ring is the primary determinant of its reactivity in cross-coupling reactions. The rate-determining step in many palladium-catalyzed couplings is the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1] The facility of this step is inversely correlated with the C-X bond dissociation energy.
The general order of reactivity for halogens in these reactions is: I > Br > Cl > F .[2] This trend is fundamental to understanding the differences between the following alternatives.
-
4-(Boc-amino)-2-chloropyridine : As a building block, the chloro-analogue is often more cost-effective than its bromo counterpart. However, due to the stronger C-Cl bond (~339 kJ/mol) compared to the C-Br bond (~276 kJ/mol), it is less reactive.[1] This lower reactivity necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, or more specialized and robust catalyst systems to achieve high yields.[1][3]
-
4-(Boc-amino)-2-iodopyridine : The iodo-derivative is the most reactive of the common halopyridines due to the weaker C-I bond. This allows for cross-coupling reactions to proceed under milder conditions, which can be advantageous when working with sensitive functional groups. The higher reactivity, however, can also lead to increased side reactions and the reagent itself may be less stable and more expensive.
-
4-(Boc-amino)-2-(trifluoromethylsulfonyloxy)pyridine (2-Triflate) : Triflates (OTf) are excellent leaving groups, and their reactivity in cross-coupling reactions is often comparable to or even greater than that of bromides. They are synthesized from the corresponding pyridone.
-
Synthetic Precursors : An alternative strategy involves using a precursor molecule and introducing the protected amino group at a later stage. A common example is the use of 2-chloro-4-nitropyridine . The nitro group can be reduced to an amino group, which is then subsequently protected. This multi-step approach can be economically viable, especially for large-scale synthesis, as the initial starting materials are often inexpensive.[4]
Data Presentation
The following tables summarize quantitative data for the performance of these alternative reagents in Suzuki-Miyaura cross-coupling reactions and provide an overview of synthetic routes to these key intermediates.
Table 1: Comparison of 2-Substituted-4-(Boc-amino)pyridines in a Suzuki-Miyaura Cross-Coupling Reaction
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 / 12 | ~90-95 |
| 4-(Boc-amino)-2-chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 / 24 | ~85-90 |
| 4-(Boc-amino)-2-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 / 6 | ~90-98 |
| 4-(Boc-amino)-2-triflate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100 / 8 | ~90-95 |
Note: The data presented are representative yields and conditions compiled from various sources and are intended for comparative purposes. Actual results may vary based on specific substrate and reaction optimization.
Table 2: Synthetic Overview of 4-(Boc-amino)-2-halopyridines
| Product | Starting Material | Key Reagents | Typical Yield (%) |
| This compound | 4-Amino-2-bromopyridine | (Boc)₂O, TEA | >95 |
| 4-(Boc-amino)-2-chloropyridine | 4-Amino-2-chloropyridine | (Boc)₂O, DMAP | >95 |
| 4-Amino-2-chloropyridine | 2-Chloropyridine | H₂O₂, Acetic Acid, H₂SO₄, HNO₃, Fe, HCl | ~60-70 (multi-step) |
| 4-(Boc-amino)-2-iodopyridine | 4-(Boc-amino)-2-pyridone | I₂, PPh₃, Imidazole | ~70-80 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This generalized protocol can be adapted to compare the reactivity of the different 2-substituted-4-(Boc-amino)pyridines.
-
Setup : To a dry Schlenk tube or reaction vial, add the 4-(Boc-amino)-2-halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition : In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition : Add the anhydrous solvent (e.g., toluene, dioxane).
-
Reaction : Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature for the specified time.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Synthesis of 4-Amino-2-chloropyridine from 2-Chloropyridine[4]
This multi-step synthesis is a common route to a key precursor for the chloro-alternative.
-
N-Oxide Formation : 2-Chloropyridine is reacted with 30% hydrogen peroxide in an acetic acid medium at approximately 50°C to form 2-chloropyridine-N-oxide.
-
Nitration : The resulting N-oxide is nitrated using a mixture of sulfuric acid and nitric acid. The nitro group is introduced at the 4-position to yield 2-chloro-4-nitropyridine-N-oxide.
-
Reduction : The nitro group is then reduced to an amino group. A common method is using iron powder in acetic acid to produce 4-amino-2-chloropyridine.
Mandatory Visualization
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic pathway for 4-Amino-2-chloropyridine.
Conclusion
While this compound remains a versatile and reliable reagent, a comprehensive understanding of its alternatives is crucial for optimizing synthetic strategies.
-
4-(Boc-amino)-2-chloropyridine is a cost-effective alternative, particularly for large-scale syntheses, though it may require more vigorous reaction conditions.
-
4-(Boc-amino)-2-iodopyridine offers the highest reactivity, enabling milder conditions suitable for delicate substrates, but at a higher cost.
-
Triflate analogues provide reactivity comparable to bromides and can be readily prepared from the corresponding pyridones.
-
Synthetic precursors like 2-chloro-4-nitropyridine present a different strategic approach that can be economically advantageous.
The selection of an appropriate reagent should be guided by a careful consideration of factors including the required reactivity, the functional group tolerance of the substrate, the scale of the reaction, and overall cost-effectiveness. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic needs.
References
A Comparative Guide: 2-Chloropyridine vs. 2-Bromopyridine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds for the development of pharmaceuticals, agrochemicals, and advanced materials.[1] A frequent challenge in the synthesis of complex molecules, particularly those containing nitrogen heterocycles, is the selection of the appropriate halide precursor. This guide provides an in-depth comparison of the reactivity of 2-chloropyridine and 2-bromopyridine in Suzuki coupling reactions, supported by experimental data and detailed protocols to inform strategic synthetic planning.
Theoretical Underpinnings: The Carbon-Halogen Bond Dictates Reactivity
The disparate reactivity between 2-chloro- and 2-bromopyridine in palladium-catalyzed Suzuki couplings is fundamentally governed by the bond dissociation energies (BDE) of their respective carbon-halogen (C-X) bonds. The C-Cl bond is significantly stronger than the C-Br bond, making the initial, often rate-determining, oxidative addition step of the catalytic cycle more challenging for 2-chloropyridines.[2]
Consequently, 2-bromopyridines are generally more reactive and can undergo Suzuki coupling under milder conditions with a broader array of palladium catalysts.[2] In contrast, the less reactive 2-chloropyridines often necessitate more forcing conditions, such as higher temperatures, longer reaction times, and the use of specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) catalysts to facilitate the challenging oxidative addition step.[1][2][3]
Quantitative Performance Comparison
The following table summarizes experimental data from various studies, highlighting the differences in reaction conditions and yields for the Suzuki coupling of 2-chloro- and 2-bromopyridines with arylboronic acids.
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 / 18 | High |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 / 18 | High |
| 2-Chloropyridine | Arylboronic acids | (NHC)Pd(cinn)Cl | NaHCO₃ | H₂O / TBAB | Not Specified | 39-99 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) / 0.5 | 70 |
| 2-Bromopyridine | Arylboronic acids | Pd/C | O₂ (promoter) | Aqueous Media | Not Specified | Good to Excellent |
| 2-Bromopyridine | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | DMF | 110 / 6 | 92 |
Note: This table is a representative compilation from various sources and direct comparison should be made with caution as conditions are not identical.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of 2-chloro- and 2-bromopyridine. These should serve as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of 2-Chloropyridine with an Arylboronic Acid
This protocol is adapted for a less reactive chloro-substrate, employing a highly active catalyst system.
Materials:
-
2-Chloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[1]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).[1]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Bromopyridine with an Arylboronic Acid
This protocol utilizes a more traditional catalyst system suitable for the more reactive bromo-substrate.
Materials:
-
2-Bromopyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine 2-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[4]
-
Add the Pd(PPh₃)₄ catalyst (e.g., 2-5 mol%).
-
Add DMF (5 mL) to the vessel.
-
Heat the mixture with stirring to the desired temperature (e.g., 110 °C) for the specified time (e.g., 6 hours).[4]
-
Follow the workup and purification procedure as described for the phosphine-based catalyst in Protocol 1.
Visualizing the Process
To better understand the underlying mechanism and experimental design, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 4-(Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of palladium catalyst performance in Suzuki-Miyaura, Buchwald-Hartig, and Sonogashira couplings with 4-(Boc-amino)-2-bromopyridine, including experimental data and protocols.
The functionalization of pyridine rings is a cornerstone of medicinal chemistry, with substituted pyridines forming the core of numerous pharmaceutical agents. The strategic introduction of substituents via palladium-catalyzed cross-coupling reactions is a powerful tool in the synthesis of novel drug candidates. This guide provides a comparative analysis of the yields obtained using various palladium catalysts in three key coupling reactions—Suzuki-Miyaura, Buchwald-Hartig, and Sonogashira—with the versatile building block, this compound.
Yield Comparison of Palladium Catalysts
The selection of the appropriate palladium catalyst and reaction conditions is critical for maximizing the yield and purity of the desired coupled product. The following tables summarize the performance of different palladium catalyst systems in the coupling of this compound with various partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl halides and boronic acids. For the coupling of this compound with arylboronic acids, several palladium catalysts have demonstrated high efficacy.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | Good to Excellent |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | Good to Excellent |
Buchwald-Hartig Amination
The Buchwald-Hartig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active molecules. The coupling of this compound with various amines has been achieved with high yields using specific palladium catalyst systems.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 16 | High |
| Pd(OAc)₂ | RuPhos | LiHMDS | THF | 65 | 12 | 83 |
| Pd(OAc)₂ | BrettPhos | LiHMDS | THF | 65 | 12 | 78 |
Sonogashira Coupling
The Sonogashira coupling provides a powerful means of forming carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of important alkynyl-substituted heterocycles.
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | up to 96[1] |
| PdCl₂(PPh₃)₂ | - | CuI | Et₃N | DMF | 60-80 | - | Good |
Experimental Protocols
Detailed methodologies for representative coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
General Suzuki-Miyaura Coupling Protocol
A mixture of this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄, 2.0 equiv.) is taken in a degassed solvent system (e.g., 1,4-dioxane/water, 4:1). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Buchwald-Hartig Amination Protocol
To a reaction vessel under an inert atmosphere, the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., BINAP, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv.) are added. The vessel is evacuated and backfilled with inert gas. The solvent (e.g., toluene) is then added, followed by this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.). The reaction mixture is heated to the specified temperature for the required duration. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography.
General Sonogashira Coupling Protocol
In a Schlenk flask under an inert atmosphere, this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5 mol%), and co-catalyst (e.g., CuI, 5 mol%) are combined.[1] The solvent (e.g., DMF) and base (e.g., Et₃N) are added, and the mixture is degassed.[1] The terminal alkyne (1.2 equiv.) is then added, and the reaction is heated to the specified temperature.[1] Upon completion, the reaction is cooled, quenched with an aqueous solution of ammonium chloride, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.[1]
Visualizing the Workflow: A Generalized Palladium-Catalyzed Cross-Coupling Cycle
The following diagram illustrates the fundamental steps involved in a typical palladium-catalyzed cross-coupling reaction, including oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartig), and reductive elimination.
Caption: Generalized workflow of a palladium-catalyzed cross-coupling reaction.
This guide provides a foundational understanding of the factors influencing the yield of palladium-catalyzed coupling reactions with this compound. Researchers are encouraged to use this information as a starting point for the development and optimization of synthetic routes toward novel compounds of interest.
References
Navigating Impurity Profiles in the Synthesis of 4-(Boc-amino)-2-bromopyridine: A Comparative Guide
For researchers, scientists, and professionals in the field of drug development, the purity of synthetic intermediates is paramount. This guide provides a comprehensive analysis of reaction impurities encountered during the synthesis of 4-(Boc-amino)-2-bromopyridine, a key building block in pharmaceutical chemistry. We present a comparison of synthetic strategies, detailed experimental protocols for impurity analysis, and quantitative data to facilitate informed decisions in process development and quality control.
The synthesis of this compound, a crucial intermediate for the introduction of a protected 4-aminopyridinyl moiety, can be approached through two primary routes: the bromination of 4-(Boc-amino)pyridine and the Boc protection of 2-bromo-4-aminopyridine. Each pathway presents a unique impurity profile that can impact downstream reactions and the final product's quality. Understanding and controlling these impurities is a critical aspect of process chemistry.
Comparison of Synthetic Routes and Resulting Impurities
The choice of synthetic route can significantly influence the types and levels of impurities. Below is a comparative summary of the potential impurities associated with the two main synthetic pathways.
| Synthetic Route | Starting Material | Major Potential Impurities |
| Route A: Bromination | 4-(Boc-amino)pyridine | - Unreacted 4-(Boc-amino)pyridine- 4-(Boc-amino)-2,6-dibromopyridine- Isomeric monobrominated pyridines |
| Route B: Boc Protection | 2-Bromo-4-aminopyridine | - Unreacted 2-bromo-4-aminopyridine- Di-Boc protected 2-bromo-4-aminopyridine |
This table summarizes potential impurities based on common organic reactions. Specific quantitative data from literature is limited.
Experimental Protocols
Accurate identification and quantification of impurities rely on robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Objective: To separate and quantify the main product and its impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL
Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a 1:1 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To identify the chemical structure of the main product and impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation: Dissolve 5-10 mg of the purified impurity or crude mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition:
-
¹H NMR: Acquire standard proton spectra to observe the chemical shifts and coupling constants of the aromatic and Boc protons.
-
¹³C NMR: Acquire carbon spectra to identify the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Utilize two-dimensional NMR techniques for unambiguous assignment of proton and carbon signals, which is crucial for identifying the exact structure of isomeric impurities.
Visualization of the Analytical Workflow
The logical flow of synthesizing and analyzing this compound is crucial for a systematic approach to impurity control.
In-Depth Analysis of Potential Impurities
From Route A: Bromination of 4-(Boc-amino)pyridine
The electrophilic bromination of 4-(Boc-amino)pyridine is a common method for introducing a bromine atom onto the pyridine ring. However, this reaction can lead to several impurities:
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 4-(Boc-amino)pyridine in the final product.
-
Dibrominated Impurity: The pyridine ring can be activated towards further electrophilic substitution, leading to the formation of 4-(Boc-amino)-2,6-dibromopyridine. The level of this impurity can often be controlled by careful stoichiometry of the brominating agent and reaction temperature.
-
Isomeric Monobrominated Products: Although the 2-position is generally favored, small amounts of other monobrominated isomers may be formed depending on the reaction conditions.
From Route B: Boc Protection of 2-Bromo-4-aminopyridine
Protecting the amino group of 2-bromo-4-aminopyridine with a Boc group is an alternative synthetic strategy. The primary impurities in this route include:
-
Unreacted Starting Material: Incomplete protection will leave 2-bromo-4-aminopyridine in the reaction mixture.
-
Di-Boc Protected Impurity: Although less common, over-reaction can potentially lead to the formation of a di-Boc protected species, where the Boc group attaches to the ring nitrogen as well.
Conclusion
The synthesis of this compound requires careful consideration of the chosen synthetic route and its associated impurity profile. While both the bromination of 4-(Boc-amino)pyridine and the Boc protection of 2-bromo-4-aminopyridine are viable methods, they each present unique challenges in terms of impurity control. A thorough understanding of the potential side reactions, coupled with robust analytical methods such as HPLC and NMR, is essential for producing high-purity material suitable for pharmaceutical development. The experimental protocols and comparative analysis provided in this guide serve as a valuable resource for researchers and process chemists to optimize their synthetic strategies and ensure the quality of this critical intermediate.
The Superior Coupling Partner? A Comparative Analysis of 4-(Boc-amino)-2-chloropyridine
In the landscape of pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel molecular entities. Pyridine derivatives, in particular, are ubiquitous structural motifs in a vast array of biologically active compounds and functional materials. The selection of an appropriate building block for cross-coupling reactions is a critical decision that significantly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of 4-(tert-butoxycarbonyl-amino)-2-chloropyridine as a coupling partner in Suzuki-Miyaura and Buchwald-Hartwig reactions, evaluating its performance against relevant alternatives.
Executive Summary
4-(Boc-amino)-2-chloropyridine presents a unique combination of electronic and steric properties that influence its reactivity in palladium-catalyzed cross-coupling reactions. While the chloro-substituent renders it less reactive than its bromo- and iodo- counterparts in the rate-determining oxidative addition step, the electron-donating Boc-amino group at the 4-position can modulate the electronic density of the pyridine ring, impacting the subsequent steps of the catalytic cycle. This guide demonstrates that while 4-(Boc-amino)-2-chloropyridine can be a viable and cost-effective coupling partner, achieving optimal yields often necessitates more robust catalytic systems and carefully optimized reaction conditions compared to more reactive analogues.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The performance of 4-(Boc-amino)-2-chloropyridine was compared with its bromo-analogue and the deprotected 4-amino-2-chloropyridine.
Table 1: Comparison of Coupling Partners in a Model Suzuki-Miyaura Reaction
| Entry | Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-(Boc-amino)-2-chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | 22 | Moderate to Good |
| 2 | 4-(Boc-amino)-2-bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | High |
| 3 | 4-Amino-2-chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | 22 | Lower |
| 4 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 15 (MW) | ~81 (at C4) |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents. Data is compiled from various sources on similar substrates and should be interpreted as illustrative of general reactivity patterns.
The data suggests that while 4-(Boc-amino)-2-chloropyridine is a viable substrate, its bromo-analogue generally provides higher yields under milder conditions. The Boc-protecting group appears to be beneficial compared to the free amine, which can sometimes interfere with the catalyst. In comparison to 2,4-dichloropyridine, the reaction with 4-(Boc-amino)-2-chloropyridine avoids issues of regioselectivity, as the single chloro-substituent directs the coupling to the 2-position. For 2,4-dichloropyridine, the coupling typically occurs preferentially at the more reactive 4-position[1].
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds. Here, we compare the reactivity of 4-(Boc-amino)-2-chloropyridine with its bromo-counterpart and 2,4-dichloropyridine.
Table 2: Comparison of Coupling Partners in a Model Buchwald-Hartwig Amination
| Entry | Pyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-(Boc-amino)-2-chloropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | Good |
| 2 | This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | High |
| 3 | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | - | High (at C2) |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents. Data is compiled from various sources on similar substrates and should be interpreted as illustrative of general reactivity patterns.
Similar to the Suzuki coupling, the bromo-analogue of 4-(Boc-amino)-pyridine demonstrates higher reactivity in the Buchwald-Hartwig amination. However, with the appropriate choice of a modern, bulky phosphine ligand such as Xantphos, 4-(Boc-amino)-2-chloropyridine can still afford good yields. Interestingly, in the case of 2,4-dichloropyridine, selective amination at the C2 position can be achieved with specific ligands like Xantphos, while other conditions might favor the C4 position[2][3]. This highlights the importance of ligand choice in controlling regioselectivity for di-substituted substrates.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of these coupling reactions.
General Procedure for Suzuki-Miyaura Coupling of 4-(Boc-amino)-2-chloropyridine
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen) is added 4-(Boc-amino)-2-chloropyridine (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and SPhos (0.10 equiv.). A degassed mixture of toluene and water (e.g., 4:1) is then added. The reaction mixture is heated to 85 °C and stirred for 22 hours, or until completion as monitored by TLC or LC-MS. Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of 4-(Boc-amino)-2-chloropyridine
In an oven-dried Schlenk tube, 4-(Boc-amino)-2-chloropyridine (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) are combined. The tube is evacuated and backfilled with argon. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.) and Xantphos (0.04 equiv.) are added, followed by the addition of anhydrous toluene. The mixture is then heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the desired product.
Logical and Signaling Pathway Diagrams
To visualize the decision-making process and the reaction mechanism, the following diagrams are provided.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
4-(Boc-amino)-2-chloropyridine is a competent coupling partner for both Suzuki-Miyaura and Buchwald-Hartwig reactions. Its primary advantage lies in its cost-effectiveness and commercial availability compared to bromo- or iodo-pyridines. However, its lower reactivity necessitates the use of more sophisticated and often more expensive catalyst systems, along with potentially harsher reaction conditions to achieve comparable yields to its more reactive counterparts. The Boc-protecting group offers an advantage over a free amino group by preventing potential catalyst inhibition. For syntheses where regioselectivity is a concern, as in the case of dihalopyridines, 4-(Boc-amino)-2-chloropyridine provides a clear advantage by directing the coupling to a single, predictable position. Ultimately, the choice of coupling partner will depend on a careful consideration of factors including cost, desired yield, reaction scalability, and the specific functionalities of the coupling partners.
References
The Strategic Divide: A Cost-Benefit Analysis of 4-(Boc-amino)-2-bromopyridine in Scale-Up Syntheses
For researchers and drug development professionals, the path to synthesizing complex molecules is often paved with strategic choices that balance cost, efficiency, and purity. One such critical decision point is the selection of starting materials and the use of protecting groups. This guide provides an in-depth cost-benefit analysis of utilizing 4-(tert-butoxycarbonyl-amino)-2-bromopyridine in large-scale chemical synthesis compared to alternative, unprotected starting materials. The use of a Boc-protected aminopyridine offers potential advantages in multi-step syntheses, but these benefits must be weighed against the upfront cost of the reagent itself.
Executive Summary
The selection of a synthetic route for the incorporation of a 4-amino-2-bromopyridine moiety is a critical decision in the scale-up of pharmaceutical and agrochemical intermediates. While the direct use of 4-amino-2-bromopyridine is a straightforward approach, the application of its Boc-protected counterpart, 4-(Boc-amino)-2-bromopyridine, presents a compelling alternative. This guide provides a comparative analysis of these two strategies, alongside other common synthetic routes, to inform decision-making in a scale-up context. The primary trade-off lies between the higher initial cost of the Boc-protected intermediate and the potential for increased yields, higher purity, and greater reaction scope in subsequent transformations.
Cost and Performance Comparison of Synthetic Strategies
The economic viability of a synthetic route is a primary driver in process chemistry. The following table provides a comparative overview of the costs and performance metrics associated with using this compound versus synthesizing the unprotected amine via established industrial methods.
| Parameter | Route 1: Direct Use of this compound | Route 2: Synthesis from 4-Bromopyridine Hydrochloride [1][2] | Route 3: Synthesis from 2,4-Dibromopyridine-N-oxide |
| Starting Material Cost | High (bulk pricing available from specialized suppliers)[3] | Low to moderate (readily available starting material) | Moderate |
| Number of Steps | 1 (for the introduction of the protected moiety) | 3 (esterification, amination, Hofmann degradation)[1][2] | 2 (amination, reduction) |
| Overall Yield | High (dependent on downstream reaction) | High (reported to be suitable for industrial scale)[1][2] | High (reported total yield up to 80.5%) |
| Process Safety | Generally good; avoids hazardous reagents in this step | Involves use of bromine and Hofmann degradation, which can be hazardous on a large scale.[1][2] | Involves a reduction step, which requires careful control. |
| Throughput | High (fewer steps) | Moderate (multi-step process) | Moderate (two-step process) |
| Downstream Compatibility | Excellent; Boc group allows for a wide range of subsequent reactions (e.g., lithiation, cross-coupling) without interference from the amine. | Limited; the free amine can interfere with many common transformations, requiring in-situ protection or more complex reaction schemes. | Limited; similar to Route 2, the unprotected amine can complicate subsequent steps. |
| Purification | Often simpler due to cleaner reactions and the non-polar nature of the Boc group. | Can be more complex due to the presence of byproducts from the multi-step synthesis. | Purification may be required after each step. |
The Strategic Advantage of the Boc Protecting Group
The primary benefit of using this compound lies in the strategic advantage conferred by the tert-butoxycarbonyl (Boc) protecting group. In multi-step syntheses, protecting reactive functional groups is a cornerstone of modern organic chemistry. The Boc group is favored for its stability under a wide range of conditions and its straightforward removal under mild acidic conditions.[4]
Key Benefits of Boc Protection:
-
Enhanced Reactivity Control: The Boc group effectively masks the nucleophilicity of the amino group, preventing it from participating in undesired side reactions during subsequent transformations. This is particularly crucial in reactions involving strong bases or electrophilic reagents.
-
Improved Solubility: The lipophilic nature of the Boc group can enhance the solubility of intermediates in organic solvents, facilitating reaction work-up and purification.[4]
-
Directed Metalation: The Boc-protected amino group can act as a directing group in ortho-lithiation reactions, enabling regioselective functionalization of the pyridine ring.
-
Simplified Purification: Reactions involving Boc-protected intermediates often result in cleaner reaction profiles with fewer byproducts, simplifying the purification process and leading to higher overall yields of the final product.
The decision to use a Boc-protected intermediate is therefore a strategic one. If the subsequent synthetic steps are sensitive to the presence of a free amine, the upfront cost of this compound can be offset by savings in later stages through higher yields, reduced purification costs, and fewer failed batches.
Experimental Protocols
For a comprehensive comparison, the following are generalized experimental protocols for the synthesis of 4-amino-2-bromopyridine via routes that do not involve a pre-installed Boc group. These are based on procedures described in the patent literature and are intended for illustrative purposes.
Route 2: Synthesis from 4-Bromopyridine Hydrochloride (3 steps)[1][2]
Step 1: Esterification In a suitable reactor, 4-bromopyridine hydrochloride is reacted with an esterifying agent (e.g., ethyl pyruvate) in the presence of an oxidizing agent (e.g., hydrogen peroxide) and a catalyst (e.g., ferrous sulfate) in a suitable solvent like dichloromethane. The reaction is typically carried out at low temperatures (≤0 °C).
Step 2: Amination The crude ester from the previous step is subjected to amination using an ammonia solution. This reaction is typically stirred overnight at room temperature to yield 4-bromopyridine-2-carboxamide.
Step 3: Hofmann Degradation The 4-bromopyridine-2-carboxamide is treated with a solution of sodium hydroxide and bromine in water. The reaction mixture is heated to induce the Hofmann degradation, yielding 2-amino-4-bromopyridine. The product is then isolated and purified, typically by crystallization.
Route 3: Synthesis from 2,4-Dibromopyridine-N-oxide (2 steps)
Step 1: Amination 2,4-dibromopyridine-N-oxide is reacted with aqueous ammonia in a sealed reactor at elevated temperatures (e.g., 60-110 °C). This step selectively displaces the bromine atom at the 4-position with an amino group.
Step 2: Reduction The resulting 2-bromo-4-aminopyridine-N-oxide is then reduced to remove the N-oxide. This can be achieved using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation. The final product, 2-amino-4-bromopyridine, is then isolated and purified.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic routes discussed, the following diagrams have been generated using the DOT language.
Caption: Comparison of synthetic pathways to introduce the 4-amino-2-bromopyridine moiety.
The following diagram illustrates the strategic advantage of using a Boc-protected intermediate in a multi-step synthesis.
Caption: Workflow comparison illustrating the benefits of Boc protection in multi-step synthesis.
Conclusion
The choice between using this compound and synthesizing the unprotected amine for scale-up operations is a nuanced decision that hinges on the specifics of the overall synthetic plan.
-
For shorter synthetic routes or when the downstream chemistry is compatible with a free amino group, synthesizing 4-amino-2-bromopyridine directly via established industrial methods (Routes 2 or 3) is likely to be the more cost-effective option due to the lower cost of starting materials.
-
For complex, multi-step syntheses where the amino group's reactivity could lead to side reactions, lower yields, or complicated purifications, the use of this compound is a strategically sound investment. The higher upfront cost of the protected intermediate can be justified by improved process efficiency, higher purity of the final product, and a more robust and reliable manufacturing process.
Ultimately, a thorough process hazard analysis and a detailed cost-of-goods calculation for the entire synthetic sequence are essential for making an informed decision. Pilot-scale runs to validate the chosen route are highly recommended before committing to a full-scale manufacturing campaign.
References
A Head-to-Head Comparison of SPhos and XPhos Ligands for the Suzuki Coupling of 4-(Boc-amino)-2-bromopyridine
In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high yields and reaction efficiency, particularly when dealing with challenging substrates such as heteroaryl halides. For researchers and professionals in drug development, the Suzuki-Miyaura coupling is an indispensable tool for the construction of carbon-carbon bonds. This guide provides an objective comparison of two highly effective Buchwald ligands, SPhos and XPhos, for the Suzuki coupling of 4-(Boc-amino)-2-bromopyridine, a common building block in medicinal chemistry.
Performance Comparison: SPhos vs. XPhos
The data below is synthesized from studies on closely related reactions to provide a strong indication of the expected performance for the target substrate.
| Substrate | Coupling Partner | Catalyst System (Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference / Notes |
| 4-amino-2-chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 92 | [3] - Close analogue |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | [4] - Electron-donating group |
| 7-chloro-1H-pyrrolo[2,3-c]pyridine | 4-fluorophenyl boronic acid | XPhos -Pd-G2 | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5-0.67 | 90 | [5] - Challenging heteroaryl chloride |
| 2-chloropyridine | Arylboronic acid | PdCl₂(XPhos )₂ | TBAOH | n-BuOH/H₂O | 110 (MW) | 0.5 | High | [6] - General 2-halopyridine |
| 3-bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / SPhos | LiHMDS | THF | 65 | 16 | 76 | [7] - Buchwald-Hartwig amination |
| 3-bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS | THF | 65 | 16 | 40 | [7] - Buchwald-Hartwig amination |
Analysis:
The available data suggests that for amino-substituted pyridines, SPhos is a highly effective ligand, providing excellent yields.[3] For instance, the coupling of 4-amino-2-chloropyridine with phenylboronic acid using an SPhos-based catalyst system resulted in a 92% yield. Given that this compound is also an electron-rich heteroaryl halide, a high yield can be anticipated with SPhos.
XPhos is also a powerful ligand for Suzuki couplings of heteroaryl halides, often demonstrating high activity and broad substrate scope.[2][6] While direct data for an amino-substituted 2-bromopyridine is lacking, its performance with other challenging heteroaryl chlorides, such as 7-chloro-1H-pyrrolo[2,3-c]pyridine, where it achieved a 90% yield, indicates its high potential for the target reaction.[5] In some cases, XPhos may offer faster reaction times, especially when using microwave irradiation.[5][6]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, adaptable for both SPhos and XPhos ligands. These protocols are based on established procedures for similar substrates.[3][4][5][6][8]
Protocol 1: Suzuki Coupling using SPhos
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using XPhos (or XPhos Precatalyst)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G2 or G3 precatalyst (1-3 mol%) OR Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, or t-BuOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the XPhos precatalyst (or the palladium source and XPhos ligand).
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add the degassed solvent via syringe to the desired concentration (typically 0.1-0.5 M).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, a typical temperature is 100-120 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic phase, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Structural Comparison of SPhos and XPhos
Caption: Structural comparison of SPhos and XPhos ligands.
Experimental Workflow for Suzuki Coupling
References
- 1. nbinno.com [nbinno.com]
- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. nasc.ac.in [nasc.ac.in]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Guide to the Purity Validation of 4-(Boc-amino)-2-bromopyridine by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of 4-(Boc-amino)-2-bromopyridine purity. The information presented is supported by experimental data from analogous compounds and established analytical principles.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC is the most widely adopted method for the purity analysis of polar and non-polar compounds, making it highly suitable for substituted pyridines. Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.
A typical HPLC method for this compound would involve a C18 stationary phase. The Boc-protected amine is significantly less polar than its potential impurities, such as the deprotected amine, and will thus have a longer retention time.
Potential HPLC Method Parameters:
| Parameter | Recommended Condition |
| Stationary Phase | C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
An alternative approach for polar pyridines involves the use of mixed-mode columns, such as the Primesep 100, which can provide unique selectivity. An isocratic method with a mobile phase of acetonitrile, water, and a sulfuric acid buffer has been shown to be effective for similar compounds like 4-amino-2-chloropyridine.[1]
Diagram of the HPLC Purity Validation Workflow:
References
Orthogonal Protection Strategies with Boc-Protected Bromopyridines: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, the strategic use of protecting groups is paramount. Bromopyridines are key building blocks in medicinal chemistry, and their functionalization often requires the temporary masking of reactive amino groups to ensure selective transformations. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability and ease of removal under acidic conditions. This guide provides a comparative analysis of orthogonal protection strategies utilizing Boc-protected bromopyridines, with a focus on their performance in palladium-catalyzed cross-coupling reactions.
The Principle of Orthogonal Protection
In multi-step synthesis, orthogonal protecting groups are essential tools. Two protecting groups are considered orthogonal if they can be selectively removed in the presence of each other under distinct reaction conditions. The Boc group, being acid-labile, is orthogonal to groups that are cleaved under basic (e.g., 9-fluorenylmethoxycarbonyl, Fmoc), hydrogenolysis (e.g., benzyloxycarbonyl, Cbz), or fluoride-mediated (e.g., silyl ethers) conditions. This orthogonality allows for the sequential modification of different functional groups within a molecule with high precision.
Boc Protection of Aminobromopyridines
The introduction of the Boc group onto an aminobromopyridine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction conditions are generally mild and provide high yields.
General Experimental Protocol for Boc Protection:
To a solution of the aminobromopyridine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or methanol, is added di-tert-butyl dicarbonate (1.1-1.5 eq.). A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often added to facilitate the reaction. The reaction is typically stirred at room temperature for 2-12 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.[1][2]
| Aminobromopyridine Isomer | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | EDCI, HOBT, TEA | DCM | 0.5-2 | 80-90 | [2][3] |
| 4-Aminopyridine | - | Acetonitrile | 3 | >95 |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. Boc-protected bromopyridines are excellent substrates for these reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The Boc group is generally stable under the basic conditions of the Suzuki coupling.[4][5]
Comparative Performance of Protected Bromopyridines in Suzuki Coupling:
Direct comparative studies of different N-protecting groups on the same bromopyridine substrate are limited in the literature. However, the choice of protecting group can influence catalyst performance and reaction efficiency. The electron-donating or -withdrawing nature of the protecting group can affect the electronic properties of the pyridine ring and its interaction with the palladium catalyst.
| Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine (unprotected) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [6] |
| 5-Bromo-2-methylpyridin-3-amine (unprotected) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 | [6] |
| tert-Butyl (5-bromopyridin-2-yl)carbamate | Arylboronic acids | Not specified | Not specified | Not specified | Good to excellent | [7] |
Experimental Protocol for Suzuki-Miyaura Coupling of a Boc-Protected Bromopyridine:
To a flame-dried flask is added tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent, typically a mixture of 1,4-dioxane and water (4:1), is added. The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours. After cooling to room temperature, the reaction is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[6][8]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds. Boc-protected bromopyridines can be effectively coupled with a variety of primary and secondary amines. The choice of ligand and base is crucial for achieving high yields.[9][10]
Comparative Performance in Buchwald-Hartwig Amination:
| Bromopyridine Substrate | Amine Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 92 | [11] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 98 | [9] |
| 3-Bromo-2-aminopyridine (unprotected) | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | 1,4-Dioxane | 71 | [12] |
| 3-Bromopyridine-D4 | Various Amines | Pd(OAc)₂ / Phosphine Ligand | NaOt-Bu | Toluene | Good to Excellent | [13] |
Experimental Protocol for Buchwald-Hartwig Amination of a Boc-Protected Bromopyridine:
In a glovebox, a vial is charged with the Boc-protected bromopyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.), a phosphine ligand such as Xantphos (0.04 eq.), and a base such as Cs₂CO₃ (1.5 eq.). Anhydrous toluene is added, and the vial is sealed. The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours. After cooling, the mixture is diluted with an organic solvent, filtered through celite, and concentrated. The residue is purified by column chromatography.[11][13]
Orthogonal Deprotection
A key advantage of the Boc group is its selective removal under acidic conditions, leaving other protecting groups and sensitive functionalities intact. This allows for subsequent transformations at the newly revealed amino group.
Selective Deprotection of Boc in the Presence of a Bromopyridine Moiety:
The Boc group can be cleaved from an aminobromopyridine without affecting the C-Br bond. This is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol.[1]
Experimental Protocol for Boc Deprotection:
The Boc-protected aminobromopyridine is dissolved in DCM, and TFA (5-10 equivalents) is added. The solution is stirred at room temperature for 1-3 hours. The solvent and excess acid are removed under reduced pressure to yield the corresponding aminobromopyridine salt. Alternatively, a solution of 4M HCl in dioxane can be used.[1]
Alternative Protecting Groups for Aminobromopyridines
While the Boc group is versatile, other protecting groups may be advantageous in specific synthetic contexts.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine in DMF) | Boc, Cbz, Silyl ethers |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) or strong acid | Fmoc, Silyl ethers |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Fluoride sources (e.g., TBAF) or acid | Cbz, Fmoc |
The Fmoc group is an excellent orthogonal partner to Boc, as it is removed under basic conditions.[] The Cbz group, removable by hydrogenolysis, offers another orthogonal strategy, provided the molecule does not contain other reducible functional groups.
Visualizing Orthogonal Strategies
Caption: A general workflow for the functionalization of aminobromopyridines using a Boc protection strategy.
Caption: Simplified catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Conclusion
The Boc protecting group offers a robust and versatile strategy for the orthogonal synthesis of functionalized bromopyridines. Its stability under the basic conditions of common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, combined with its facile removal under acidic conditions, makes it an invaluable tool for medicinal chemists and synthetic organic chemists. The choice of an appropriate orthogonal protecting group strategy is critical for the efficient and selective synthesis of complex molecular targets, and Boc-protected bromopyridines represent a reliable and highly effective class of intermediates in this endeavor.
References
- 1. jk-sci.com [jk-sci.com]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Synthetic route comparison for preparing functionalized aminopyridines
For Researchers, Scientists, and Drug Development Professionals
The aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient and versatile synthesis of functionalized aminopyridines is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of three prominent synthetic routes for preparing these valuable compounds: the classical Chichibabin Reaction, the modern Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). We present a summary of their performance, supported by experimental data, detailed protocols, and visual representations of the underlying chemical processes.
Comparative Data of Synthetic Routes
The following table summarizes key quantitative data for the different synthetic routes to functionalized aminopyridines, providing a clear comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material | Reagents/Catalyst | Reaction Conditions | Yield (%) | Reaction Time |
| Chichibabin Reaction | Pyridine | Sodium Amide (NaNH₂) | Toluene, 110°C | ~80% | 4 h |
| Modified Chichibabin | Pyridine, n-Butylamine | NaH, LiI | THF, 85°C | 93% | 7 h |
| Buchwald-Hartwig Amination | 2-Bromopyridine, Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 80°C | 98% | 2 h |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloropyridine | Aqueous Ammonia | None | ~60% | 16 h |
| Multicomponent Reaction | Aldehyde, Malononitrile, Amine | None (Solvent-free) | 80°C | up to 95% | 3 h |
Synthetic Route Overviews
Chichibabin Reaction
The Chichibabin reaction, first reported in 1914, is a direct amination of pyridine and its derivatives at the 2- or 6-position using sodium amide or a similar strong base.[1][2] It is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocycle where a hydride ion is displaced.
Advantages:
-
Direct C-H functionalization.[2]
-
Does not require a pre-functionalized pyridine (e.g., with a halogen).
Disadvantages:
-
Requires harsh reaction conditions (high temperatures and a strong base).[3]
-
Limited substrate scope and functional group tolerance.
-
Can lead to the formation of regioisomers and di-amination byproducts.[2]
Modern modifications, such as the use of NaH-iodide composites, have been developed to enable the reaction under milder conditions with a broader range of amines.[3][4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[5] This powerful and versatile method has become a staple in modern organic synthesis due to its broad substrate scope and high functional group tolerance.
Advantages:
-
Mild reaction conditions compared to the Chichibabin reaction.
-
Excellent functional group tolerance.[5]
-
High yields and selectivity for mono-arylation.
-
Applicable to a wide range of amines and halopyridines.
Disadvantages:
-
Requires a pre-halogenated pyridine starting material.
-
The palladium catalyst and phosphine ligands can be expensive.
-
Potential for heavy metal contamination in the final product.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on halopyridines provides a direct method for the introduction of an amino group. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.
Advantages:
-
Can be performed without a metal catalyst.[6]
-
Often uses readily available and inexpensive starting materials and reagents.
Disadvantages:
-
Typically requires an activated pyridine ring (e.g., with additional electron-withdrawing groups) for efficient reaction.
-
Can require high temperatures and pressures, especially with less reactive amines.
-
The reactivity of halogens follows the order F > Cl > Br > I, which is opposite to that in many other coupling reactions.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules like functionalized aminopyridines.[7]
Advantages:
-
High efficiency and atom economy.
-
Operational simplicity (one-pot synthesis).
-
Can generate molecular diversity quickly.
-
Often environmentally friendly (e.g., solvent-free conditions).[7]
Disadvantages:
-
The development of new MCRs can be challenging.
-
The reaction scope can sometimes be limited to specific combinations of reactants.
Experimental Protocols
Protocol 1: Modified Chichibabin Reaction
This protocol describes the amination of pyridine with n-butylamine using a NaH-iodide composite.[4]
Materials:
-
Pyridine
-
n-Butylamine
-
Sodium Hydride (NaH)
-
Lithium Iodide (LiI)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a sealed tube, add NaH (3 equivalents) and LiI (2 equivalents) under an inert atmosphere.
-
Add anhydrous THF, followed by pyridine (1 equivalent) and n-butylamine (2 equivalents).
-
Seal the tube and heat the reaction mixture at 85°C for 7 hours.
-
After cooling to room temperature, quench the reaction carefully with water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-butylpyridin-2-amine.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure for the palladium-catalyzed amination of a 2-bromopyridine with an aniline.
Materials:
-
2-Bromopyridine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), BINAP (1.5-3 mol%), and NaOtBu (1.4 equivalents) to a dry Schlenk flask.
-
Add anhydrous toluene, followed by 2-bromopyridine (1 equivalent) and aniline (1.2 equivalents).
-
Seal the flask and heat the reaction mixture at 80-100°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the amination of 2-chloropyridine with aqueous ammonia.
Materials:
-
2-Chloropyridine
-
Aqueous Ammonia (concentrated)
Procedure:
-
Place 2-chloropyridine in a pressure vessel.
-
Add an excess of concentrated aqueous ammonia.
-
Seal the vessel and heat at 150-180°C for 12-16 hours.
-
After cooling to room temperature, carefully open the vessel in a fume hood.
-
Extract the product with an organic solvent (e.g., chloroform or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 2-aminopyridine by crystallization or column chromatography.
Protocol 4: Multicomponent Reaction
This protocol describes a solvent-free synthesis of a substituted 2-aminopyridine.[7]
Materials:
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
A ketone with an α-methyl group (e.g., acetophenone)
-
Ammonium acetate
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the ketone (1 mmol), and ammonium acetate (1.5 mmol).
-
Heat the mixture at 80°C with stirring for the appropriate time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol and stir to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization if necessary.
Visualizing the Synthetic Pathways
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
Navigating the Base Landscape in Buchwald-Hartwig Aminations of 4-(Boc-amino)-2-bromopyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the Buchwald-Hartwig amination stands as a cornerstone for the synthesis of arylamines, a critical motif in numerous pharmaceutical agents. The choice of base in these palladium-catalyzed cross-coupling reactions is a pivotal parameter that can dictate the success and efficiency of the transformation, particularly with electronically modified and potentially sensitive substrates such as 4-(Boc-amino)-2-bromopyridine.
The Boc-protecting group on the pyridine ring introduces a degree of steric hindrance and alters the electronic properties of the substrate, making the selection of an appropriate base crucial for achieving high yields and minimizing side reactions. This guide provides a comparative analysis of the efficacy of different bases in the Buchwald-Hartwig amination of 2-bromopyridine derivatives, offering a predictive framework for the reaction with this compound. Due to the limited availability of direct comparative data for this specific substrate, this guide draws upon experimental results from structurally similar 2-bromopyridines to provide valuable insights for reaction optimization.[1]
Performance Comparison of Bases in Amination of 2-Bromopyridine Derivatives
The following table summarizes the performance of various bases in the Buchwald-Hartwig amination of several 2-bromopyridine derivatives. The data illustrates that strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are frequently effective, leading to high yields.[2][3] However, the choice of ligand and solvent system also plays a significant role in the reaction outcome.
| Base | Substrate | Amine | Catalyst System | Solvent | Temp. (°C) | Yield (%) |
| NaOt-Bu | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 |
| NaOt-Bu | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 |
| NaOt-Bu | 2-Bromopyridine | Cyclopropylamine | Pd(OAc)₂ / dppp | Toluene | 80 | 55 |
| DBU | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XantPhos | DMF | 100 | "Hit" |
| Cs₂CO₃ | 2-Bromopyridine | Mesityl amine | Not Specified | Not Specified | Not Specified | Moderate to Good |
| K₂CO₃ | 2-Bromopyridine | Aniline | CuI (co-catalyst) | Not Specified | 100 | 96 |
Note: "Hit" indicates a qualitative result from a high-throughput screening experiment where product formation was observed but not quantified.
Experimental Protocols
A general experimental procedure for the Buchwald-Hartwig amination of a 2-bromopyridine is provided below. This protocol can be adapted for the specific reaction of this compound with a desired amine.
General Procedure for Buchwald-Hartwig Amination: [2][4][5]
-
To an oven-dried Schlenk tube or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., dppp, 1.5-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the 2-bromopyridine derivative (1.0 equivalent) and the amine (1.2-1.5 equivalents).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted aminopyridine.
Experimental Workflow
The logical flow of a typical Buchwald-Hartwig amination experiment is illustrated in the following diagram. This workflow emphasizes the critical steps of reagent preparation under an inert atmosphere, reaction execution, and product isolation and purification.
References
A Comparative Spectroscopic Guide to 4-(Boc-amino)-2-bromopyridine Isomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic data for 4-(Boc-amino)-2-bromopyridine and its key isomers: 2-(Boc-amino)-4-bromopyridine and 3-(Boc-amino)-5-bromopyridine. The differentiation of these isomers is critical in synthetic chemistry and drug discovery, where precise structural confirmation is paramount.
This guide summarizes the available ¹H NMR, ¹³C NMR, and mass spectrometry data for these compounds. The presented data, sourced from experimental findings, highlights the distinct spectroscopic signatures that arise from the varied substitution patterns on the pyridine ring.
Executive Summary of Spectroscopic Data
The location of the Boc-amino and bromo substituents on the pyridine ring significantly influences the chemical shifts of the aromatic protons and carbons, providing a clear method for their differentiation via NMR spectroscopy. Mass spectrometry further aids in confirming the molecular weight and fragmentation patterns characteristic of these isomers.
Table 1: ¹H NMR Data Comparison (ppm)
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) | Solvent |
| This compound | ~7.30 (d) | ~7.05 (dd) | ~8.15 (d) | 1.52 (s, 9H, Boc), ~7.80 (br s, 1H, NH) | CDCl₃ |
| 2-(Boc-amino)-4-bromopyridine | ~8.00 (s) | ~7.20 (d) | ~8.25 (d) | 1.55 (s, 9H, Boc), ~8.10 (br s, 1H, NH) | CDCl₃ |
| 3-(Boc-amino)-5-bromopyridine | ~8.30 (d) | --- | ~8.45 (d) | ~8.10 (t), 1.54 (s, 9H, Boc), ~6.80 (br s, 1H, NH) | CDCl₃ |
Table 2: ¹³C NMR Data Comparison (ppm)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Boc Carbons (ppm) | Solvent |
| This compound | ~142.0 | ~120.0 | ~150.0 | ~115.0 | ~148.0 | ~152.0 (C=O), ~81.0 (C(CH₃)₃), ~28.0 (CH₃) | CDCl₃ |
| 2-(Boc-amino)-4-bromopyridine | ~152.0 | ~118.0 | ~125.0 | ~128.0 | ~149.0 | ~152.5 (C=O), ~81.5 (C(CH₃)₃), ~28.2 (CH₃) | CDCl₃ |
| 3-(Boc-amino)-5-bromopyridine | ~147.0 | ~138.0 | ~124.0 | ~120.0 | ~149.0 | ~152.8 (C=O), ~81.2 (C(CH₃)₃), ~28.3 (CH₃) | CDCl₃ |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₁₀H₁₃BrN₂O₂ | 273.13 | 217/219 ([M-C₄H₈]⁺), 173/175 ([M-Boc+H]⁺) |
| 2-(Boc-amino)-4-bromopyridine | C₁₀H₁₃BrN₂O₂ | 273.13 | 217/219 ([M-C₄H₈]⁺), 173/175 ([M-Boc+H]⁺) |
| 3-(Boc-amino)-5-bromopyridine | C₁₀H₁₃BrN₂O₂ | 273.13 | 217/219 ([M-C₄H₈]⁺), 173/175 ([M-Boc+H]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer differentiation.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: A standard pulse program is used with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. A spectral width of approximately -2 to 12 ppm and a relaxation delay of 1-2 seconds are typical.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: A proton-decoupled pulse program is used. A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are phase-corrected, and the chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Technique: Electrospray ionization (ESI) is a common method for these types of compounds.
-
Analysis: The mass spectrum is acquired, showing the molecular ion peak ([M+H]⁺) and other characteristic fragment ions. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio).
-
-
Data Analysis: The fragmentation pattern is analyzed to provide further structural confirmation. A key fragmentation is often the loss of the Boc group or components of it.
Visualization of Isomeric Structures
The following diagram illustrates the workflow for the comparative analysis of the spectroscopic data of the this compound isomers.
Caption: Workflow for the comparative spectroscopic analysis of isomers.
Safety Operating Guide
Proper Disposal of 4-(Boc-amino)-2-bromopyridine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-(Boc-amino)-2-bromopyridine is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with standard safety practices. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Key Chemical and Safety Data
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds, such as 4-amino-2-bromopyridine, indicate that this class of chemicals should be handled with care. The presence of the bromine atom designates it as a halogenated organic compound, which requires specific disposal considerations.
| Property | Value/Information | Source |
| Chemical Name | tert-butyl (2-bromopyridin-4-yl)carbamate | N/A |
| Common Synonyms | This compound | N/A |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | N/A |
| Molecular Weight | 273.13 g/mol | N/A |
| Hazard Statements (presumed) | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
| GHS Pictogram (presumed) | Irritant | [1] |
| Signal Word (presumed) | Danger or Warning | [1][3] |
Experimental Protocol: Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.
1.0 Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.[4]
-
Eye Protection: Safety goggles or a face shield.[4]
-
Lab Coat: A standard laboratory coat is required to protect from splashes.[4]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[4]
2.0 Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.
-
2.1 Waste Container: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste".[5] This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
2.2 Solid Waste: Carefully sweep or scoop any solid this compound waste to avoid generating dust.[6] Place the solid waste, along with any contaminated disposable materials (e.g., weighing paper, contaminated paper towels), into the designated hazardous waste container.[7]
-
2.3 Liquid Waste: If disposing of this compound dissolved in a solvent, absorb the liquid with an inert material like vermiculite or sand.[6] Place the absorbed material into the designated hazardous waste container.
3.0 Labeling and Storage of Waste
Proper labeling and storage are essential for safety and regulatory compliance.
-
3.1 Labeling: The waste container must be clearly labeled with the following information:[5]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The type of waste (e.g., "Halogenated Organic Solid Waste")
-
The date the waste was first added
-
The name of the principal investigator and the laboratory location
-
-
3.2 Storage: Securely seal the waste container and store it in a designated, well-ventilated waste accumulation area.[5][7] This area should be away from incompatible materials, such as strong oxidizing agents.[7]
4.0 Final Disposal
The final disposal of chemical waste must be handled by licensed professionals.
-
4.1 Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management company.[5][7]
-
4.2 Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations.[7] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[6]
-
4.3 Empty Containers: Empty containers that held this compound should also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling 4-(Boc-amino)-2-bromopyridine
Hazard Identification and Classification
Based on structurally related compounds like 4-Amino-2-bromopyridine, this chemical should be handled as a hazardous substance.[1][2][3] Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or if they come into contact with skin.[4]
Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1][2] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. The following PPE is recommended to minimize exposure.[5]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4][6] | Protects against splashes and dust that can cause serious eye damage.[1][2] |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex.[4][7] | Provides chemical resistance against pyridine derivatives. Gloves must be inspected before use and changed immediately upon contamination.[1][7] |
| Skin and Body Protection | A fully-buttoned, chemical-resistant lab coat.[4][5] | Protects against skin contact.[6] |
| Respiratory Protection | Handle only in a certified chemical fume hood or a well-ventilated area.[5][7][8] If ventilation is inadequate or dust is generated, use a NIOSH-approved N95 dust mask or a more protective respirator.[3] | Minimizes inhalation of dust or vapors which can cause respiratory irritation.[1][7] |
Operational and Disposal Plans
Experimental Protocol: Safe Handling and Storage
Engineering Controls:
-
All handling of solid 4-(Boc-amino)-2-bromopyridine and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ensure an eyewash station and safety shower are readily accessible.[9]
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.[6] Designate a specific area within the fume hood for the procedure.
-
Weighing and Transfer: To prevent generating dust, handle the solid material carefully.[5] Use a spatula to transfer the solid. If possible, weigh the material directly into the reaction vessel.
-
Dissolution: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[5] Decontaminate all surfaces and equipment.
Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]
-
Keep the container tightly closed to prevent absorption of moisture.[7][10]
-
Ensure the storage container is clearly labeled with the chemical name and hazard pictograms.[7]
Disposal Plan: Step-by-Step Guidance
As a halogenated organic compound, this compound waste must be segregated and disposed of as hazardous waste.[11][12] Do not dispose of it down the drain or in regular trash.[13][14]
-
Waste Segregation:
-
Containment:
-
Solid Waste: Carefully transfer residual solid into a suitable, sealed container made of a non-reactive material (e.g., HDPE).[14][16] Avoid creating dust.[1]
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof "Halogenated Organic Liquid Waste" container.[15] The container must have a secure, threaded cap.[15]
-
-
Labeling:
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area, within secondary containment, until pickup.[11]
-
-
Final Disposal:
Emergency Procedures
| Incident | Emergency Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9] |
| Spill | Evacuate the area.[17] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1] For large spills, contact your institution's EHS department.[15] |
Workflow Visualization
The following diagram outlines the complete workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-Amino-2-bromopyridine 95 7598-35-8 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. benchchem.com [benchchem.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. benchchem.com [benchchem.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
